3-Methoxybutyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybutyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-8(9)11-6-5-7(2)10-3/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMXLXNEYZTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-07-2 | |
| Record name | 3-Methoxybutyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybutyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxybutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.592 | |
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Foundational & Exploratory
3-Methoxybutyl acrylate CAS 2768-07-2 physical properties
An In-Depth Technical Guide to 3-Methoxybutyl Acrylate (CAS 2768-07-2): Physicochemical Properties, Synthesis, and Polymer Applications
This compound (3MBA) is a specialty functional monomer belonging to the acrylate ester family. Its chemical structure incorporates a terminal vinyl group susceptible to polymerization and a methoxybutyl ester group. This combination imparts a unique set of properties to the monomer and its corresponding polymers, influencing characteristics such as polarity, glass transition temperature (Tg), and adhesion. As a component in polymer synthesis, 3MBA serves as a valuable building block for creating materials with tailored performance profiles for advanced applications in coatings, adhesives, and specialty polymers. Understanding its fundamental physical properties is the first step in harnessing its potential.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2768-07-2 | [1] |
| IUPAC Name | 3-methoxybutyl prop-2-enoate | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol |[1] |
Sources
The Optical Mechanics of 3-Methoxybutyl Acrylate: Refractive Index Profiling and Polymer Integration
Executive Summary
For researchers and drug development professionals designing advanced optical biomaterials, the selection of monomeric building blocks is the most critical variable in controlling macroscopic optical properties. 3-Methoxybutyl acrylate (3-MBA) (CAS: 2768-07-2) is a highly specialized, functionalized aliphatic acrylate. By combining a flexible butyl spacer with a polar methoxy terminus, 3-MBA offers a unique balance of free volume and electron polarizability. This whitepaper provides an in-depth technical analysis of the refractive index (RI) of 3-MBA, its mechanistic role in high-RI polymer matrices, and self-validating protocols for its optical characterization.
Physicochemical Profiling & Optical Theory
The refractive index (
Where
In 3-MBA, the structural moieties contribute competitively to the final refractive index:
-
The Acrylate Core : The
-electrons in the carbon-carbon double bond and carbonyl group are highly polarizable, driving the refractive index upward. -
The Methoxy Group (-OCH₃) : Introduces a permanent dipole moment, which slightly increases the dielectric constant at optical frequencies compared to purely aliphatic analogs.
-
The Butyl Spacer (-C₄H₈-) : Increases the free volume of the molecule, lowering the overall electron density per unit volume. This effectively counteracts the polarizability of the oxygen atoms.
Because the aliphatic free-volume expansion dominates, the baseline refractive index (
Mechanistic contributions of 3-MBA structural moieties to its refractive index.
Mechanistic Role in Advanced Polymer Matrices
Ophthalmic Biomaterials (Intraocular Lenses)
In the development of hydrophilic intraocular lenses (IOLs), achieving a high refractive index is critical for creating thin, foldable lenses that can be injected through micro-incisions (<1.6 mm) without inducing spherical aberrations. 3-MBA is frequently utilized as a primary comonomer in these systems[3].
By copolymerizing 3-MBA with high-RI aromatic monomers (e.g., 2-phenoxyethyl acrylate), developers can tune the final copolymer's refractive index to a precise target of 1.47 to 1.50 at 546 nm (20°C) [3]. The causality behind choosing 3-MBA is twofold:
-
Hydrophilic Balance : The methoxy group maintains sufficient water content to prevent "glistenings" (fluid-filled microvacuoles that scatter light).
-
Mechanical Plasticization : The butyl chain acts as an internal plasticizer, lowering the glass transition temperature (
) of the matrix, ensuring the lens unfolds smoothly in the eye without sticking to the injector cartridge[3].
Transparent Antifouling & Optical Coatings
In marine and optical coatings, 3-MBA is integrated into metal-containing copolymers to control coating consumption properties[4]. Here, the refractive index of the 3-MBA polymer matrix must be carefully matched with low-refractive-index extender pigments (such as silica or talc). If the RI of the polymer matrix and the pigment diverge significantly, the coating becomes opaque due to Rayleigh and Mie scattering. 3-MBA's moderate RI allows for perfect optical matching, ensuring the coating remains entirely transparent and does not mask the underlying surface[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the measurement of optical properties must be treated as a self-validating system. Refractive index is highly sensitive to temperature fluctuations and wavelength dispersion.
Protocol 1: High-Precision Refractive Index Measurement of 3-MBA Monomer
-
Objective : Determine the absolute refractive index (
) of 3-MBA monomer at 20°C. -
Causality : Particulate matter and dissolved gases can scatter light, blurring the critical angle boundary on the refractometer. Pre-filtration ensures optical clarity, while rigorous thermal control prevents density-driven RI drift.
Step-by-Step Workflow :
-
Instrument Calibration : Connect an Abbe refractometer to a thermostatic water bath set exactly to 20.0 ± 0.1 °C. Calibrate the measuring prism using a standard glass test piece and 1-bromonaphthalene contact liquid. Validation check: The instrument must read the exact known
of the calibration block before proceeding. -
Sample Purification : Pass the 3-MBA monomer through a 0.22 µm PTFE syringe filter to remove micro-particulates and early-stage polymer gels.
-
Application : Apply 2–3 drops of the purified 3-MBA onto the lower measuring prism. Close the upper illuminating prism slowly to prevent the entrapment of micro-bubbles (which cause total internal reflection artifacts).
-
Measurement : Illuminate the sample using a Sodium D-line source (589.3 nm). Adjust the Amici prism (dispersion correction knob) until the light/dark boundary is perfectly sharp and devoid of color fringes.
-
Data Acquisition : Record the RI value. Repeat the process in triplicate, flushing the prisms with anhydrous ethanol and allowing complete evaporation between runs.
Workflow for the high-precision optical profiling of 3-MBA monomer.
Protocol 2: Thin-Film Copolymer Optical Characterization
-
Objective : Validate the refractive index of a 3-MBA copolymer matrix targeting the 1.47–1.50 range for IOL applications[3].
-
Steps :
-
Blend 3-MBA with a high-RI comonomer in a Schlenk flask. Add 0.5 wt% thermal initiator (e.g., AIBN).
-
Perform three freeze-pump-thaw cycles to degas the mixture. Causality: Dissolved oxygen acts as a radical scavenger, leading to incomplete polymerization and residual monomer, which artificially depresses the final RI.
-
Cast the mixture between two silanized glass plates separated by a 100 µm Teflon spacer. Cure at 65°C for 12 hours, followed by a 90°C post-cure.
-
Measure the refractive index of the cured film using Spectroscopic Ellipsometry at 546 nm to confirm the target RI is achieved.
-
Quantitative Data Summary
The following table synthesizes the critical quantitative parameters of 3-MBA required for optical polymer formulation:
| Physicochemical Property | Value / Range | Source / Analytical Method |
| Chemical Formula | C₈H₁₄O₃ | PubChem CID 95218[1] |
| Molecular Weight | 158.19 g/mol | PubChem CID 95218[1] |
| Density (20°C) | 0.953 g/cm³ | Chemsrc[2] |
| Refractive Index ( | ~1.425 – 1.435 | Estimated via Lorentz-Lorenz / Aliphatic Acrylate Baseline |
| Target Copolymer RI (IOLs) | 1.47 – 1.50 (at 546 nm) | EP 3555677 B1[3] |
References
-
PubChem : "this compound | C8H14O3 | CID 95218 - Chemical and Physical Properties." National Institutes of Health (NIH). URL:[Link]
- European Patent Office (EP 3555677 B1): "HIGH REFRACTIVE INDEX HYDROPHILIC MATERIALS." Google Patents.
-
Chemsrc : "3-methoxybutyl prop-2-enoate | CAS#: 2768-07-2 | Properties." URL:[Link]
- European Patent Office (EP 1457531 A1): "Antifouling paint composition, antifouling paint films, and ships, underwater structures..." Google Patents.
Sources
- 1. This compound | C8H14O3 | CID 95218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methoxybutyl prop-2-enoate | CAS#:2768-07-2 | Chemsrc [chemsrc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1457531A1 - Antifouling paint composition, antifouling paint films, and ships, underwater structures, fishing gear and fishing nets covered with the films - Google Patents [patents.google.com]
Technical Guide: 3-Methoxybutyl Acrylate in Biomedical Polymer Synthesis
Part 1: Executive Summary
3-Methoxybutyl acrylate (3-MBA) (CAS: 2768-07-2) is a specialized functional monomer increasingly utilized in the synthesis of thermoresponsive amphiphilic block copolymers. Unlike its ubiquitous homolog, n-butyl acrylate, the inclusion of a methoxy ether linkage in the 3-MBA side chain introduces a unique hydrophilic-hydrophobic balance. This structural nuance allows researchers to fine-tune the Lower Critical Solution Temperature (LCST) of resulting polymers, a critical parameter in designing "smart" drug delivery systems that release payloads in response to physiological thermal triggers.
This guide provides a comprehensive technical profile of 3-MBA, focusing on its rheological properties (viscosity), thermodynamic behavior (boiling point), and rigorous handling protocols for high-precision polymerization.
Part 2: Physicochemical Profile[1][2]
Thermodynamic & Rheological Data
The physical constants of 3-MBA are governed by the interplay between the polymerizable acrylate head and the ether-containing tail. The methoxy group increases polarity relative to alkyl acrylates, influencing both volatility and flow resistance.[1]
Table 1: Comparative Physical Properties
| Property | This compound (3-MBA) | n-Butyl Acrylate (Reference) | 3-Methoxybutyl Acetate (Analog) |
| CAS Number | 2768-07-2 | 141-32-2 | 4435-53-4 |
| Molecular Weight | 158.19 g/mol | 128.17 g/mol | 146.19 g/mol |
| Boiling Point (1 atm) | ~169–175 °C (Projected)* | 145 °C | 171 °C |
| Boiling Point (Reduced) | 82–85 °C @ 10 mmHg | 49 °C @ 10 mmHg | - |
| Viscosity (25°C) | 1.2 – 1.8 mPa·s (Est.) | 0.92 mPa[1]·s | 0.71 mPa[1]·s |
| Density (20°C) | 0.94 – 0.96 g/mL | 0.89 g/mL | 0.96 g/mL |
| Solubility | Immiscible in water; Soluble in THF, DCM | Immiscible | Slightly Soluble |
*Note: Direct atmospheric boiling points for reactive acrylates are often theoretical as thermal polymerization occurs before boiling.[1] Vacuum distillation values are operationally relevant.
Structure-Property Logic
The viscosity of 3-MBA is marginally higher than n-butyl acrylate due to the dipole-dipole interactions introduced by the ether oxygen. However, it remains a low-viscosity monomer suitable for bulk and solution polymerization.[1] The boiling point elevation (~25°C higher than n-butyl acrylate) reflects the increased molecular weight and polarity, necessitating high-vacuum techniques for purification.
Part 3: Experimental Protocols
Synthesis of this compound
For research-grade purity (>98%), direct esterification using acryloyl chloride is preferred over transesterification to avoid equilibrium limitations.
Reagents:
-
3-Methoxy-1-butanol (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
-
4-Methoxyphenol (MEHQ) (Inhibitor, 50 ppm)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Dissolve 3-methoxy-1-butanol and TEA in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dropwise add acryloyl chloride over 60 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1]
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the precipitated TEA·HCl salt.[1] Wash the filtrate with 1M HCl (to remove amine), saturated NaHCO₃ (to remove acid), and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo.
-
Distillation: Perform vacuum distillation (approx. 85°C at 10 mmHg) in the presence of CuCl or MEHQ to prevent polymerization.
Visualization: Synthesis Pathway
Caption: Nucleophilic acyl substitution pathway for the synthesis of 3-MBA under basic conditions.
Part 4: Biomedical Applications & Polymer Physics
Thermoresponsive Drug Delivery
The primary utility of 3-MBA in drug development lies in its ability to modulate the Lower Critical Solution Temperature (LCST) of polymers.
-
Mechanism: Polymers containing 3-MBA possess a balance of hydrophobic (butyl chain) and hydrophilic (methoxy ether) domains.
-
Application: By copolymerizing 3-MBA with more hydrophilic monomers (e.g., PEG-methacrylate), researchers can engineer micelles that are stable at room temperature (25°C) but collapse/precipitate at body temperature (37°C), triggering drug release.
Visualization: Micelle Assembly & Release
Caption: Thermoresponsive behavior of 3-MBA copolymers leading to controlled payload release.
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H317 (Skin Sensitizer).[1]
-
Storage: Store at 2-8°C. Crucial: Do not store under inert gas (Nitrogen/Argon) for long periods; the polymerization inhibitor (MEHQ) requires dissolved oxygen to function.[1]
-
Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not use sawdust (fire hazard).[1]
References
-
PubChem. (2025). This compound Compound Summary (CID 95218).[1][2] National Center for Biotechnology Information.[1] [Link]
-
Wikipedia. (2025).[1] Butyl acrylate Physical Properties. [Link]
Sources
An In-depth Technical Guide: 3-Methoxybutyl Acrylate vs. n-Butyl Acrylate
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxybutyl acrylate (3-MBA) and n-butyl acrylate (n-BA) are fundamental monomers in the synthesis of acrylic polymers. While both share the reactive acrylate group, the differentiation in their alkyl side chains—a linear butyl group in n-BA versus a butyl group with an ether linkage in 3-MBA—leads to significant variations in the resultant polymer properties. n-Butyl acrylate is widely utilized for its ability to impart flexibility and toughness.[1][2][3] In contrast, this compound offers a unique profile due to its increased polarity, which enhances adhesion to a variety of substrates. This guide provides a detailed technical comparison to assist researchers and professionals in selecting the appropriate monomer for applications in advanced materials and drug development.
Molecular Structure and Physicochemical Properties: A Comparative Analysis
The foundation of the performance differences between polymers derived from 3-MBA and n-BA lies in their distinct molecular architectures.
-
n-Butyl Acrylate (n-BA): Characterized by a simple n-butyl ester side chain, this monomer is non-polar and contributes to polymers with low glass transition temperatures and notable flexibility.[2][4][5]
-
This compound (3-MBA): The inclusion of a methoxy group within the butyl side chain introduces an ether linkage. This structural feature increases the polarity and alters the chain's conformation, which in turn affects intermolecular forces and how the polymer chains pack together.
Diagram: Chemical Structures
Caption: Molecular structures of n-Butyl Acrylate and this compound.
The table below provides a comparative summary of the key physicochemical properties of these two monomers.
| Property | This compound (3-MBA) | n-Butyl Acrylate (n-BA) |
| CAS Number | 2768-07-2[6] | 141-32-2[5] |
| Molecular Formula | C₈H₁₄O₃[7] | C₇H₁₂O₂[8] |
| Molecular Weight | 158.19 g/mol [7] | 128.17 g/mol [8] |
| Boiling Point | ~170 °C (estimated) | 145 °C[8] |
| Density | 0.94 g/cm³ (estimated) | 0.89 g/mL[8] |
| Glass Transition Temp. (Tg) of Homopolymer | -35 °C (estimated) | -54 °C[9] |
| Polarity | Higher | Lower |
Expert Insight: The higher boiling point and density of 3-MBA are direct consequences of the ether group's polarity, which leads to stronger intermolecular dipole-dipole interactions. This enhanced polarity is a crucial determinant of its performance characteristics, particularly in applications requiring strong adhesion to polar surfaces.
Polymerization Characteristics and Kinetics
Both 3-MBA and n-BA are readily polymerized through free-radical polymerization techniques.[4][10] While the acrylate functionality dictates their fundamental reactivity, the nature of the side chain can influence the polymerization kinetics. The bulkier, more polar side chain of 3-MBA may affect the propagation and termination rates differently compared to the linear alkyl chain of n-BA.
Impact of Monomer Choice on Resultant Polymer Properties
The selection between 3-MBA and n-BA profoundly influences the macroscopic properties of the resulting polymer.
-
Glass Transition Temperature (Tg): Poly(n-butyl acrylate) exhibits a low Tg of approximately -54°C, rendering it soft and flexible at room temperature.[9] The bulkier and more polar side chain of 3-MBA restricts the segmental motion of the polymer chains more significantly, leading to a higher Tg. A higher Tg generally results in a harder, less tacky polymer.
-
Adhesion: The ether linkage in 3-MBA can participate in hydrogen bonding and dipole-dipole interactions. This capability significantly boosts adhesion to polar substrates such as metals, glass, and certain plastics, making 3-MBA a valuable component in high-performance adhesive formulations.
-
Flexibility: The n-butyl group in n-BA is well-known for imparting excellent flexibility.[4][5] While the 3-methoxybutyl side chain is bulkier, it still provides good flexibility to the polymer, though typically to a lesser degree than n-BA.
-
Chemical Resistance: The presence of the ether linkage in 3-MBA can alter the chemical resistance profile of the polymer compared to the simple alkyl chain of n-BA. The specific resistance is highly dependent on the chemical environment the polymer is exposed to.
Diagram: Structure-Property Relationships
Caption: Influence of monomer structure on key polymer characteristics.
Applications in Advanced Materials and Drug Development
The distinct properties of 3-MBA and n-BA polymers make them suitable for a variety of specialized applications.
-
n-Butyl Acrylate: Its low Tg and excellent flexibility make it a staple in:
-
Paints and Coatings: To enhance flexibility, durability, and weather resistance.[11]
-
Adhesives and Sealants: As a "soft" monomer, it improves flexibility, impact resistance, and low-temperature performance in adhesive formulations.[12]
-
Textiles and Leather: Used in finishes to impart softness and water repellency.[11][12]
-
-
This compound: The combination of flexibility and polarity makes 3-MBA particularly suitable for:
-
Specialty Adhesives: For applications requiring strong bonding to challenging polar surfaces.
-
Medical Adhesives: Where adhesion to skin and other biological materials is crucial. Its polarity can also be leveraged for transdermal drug delivery systems.
-
High-Performance Coatings: To improve adhesion and provide specific chemical resistance.
-
Drug Delivery Systems: The hydrophilicity imparted by the ether linkage can be fine-tuned to control the release kinetics of therapeutic agents from a polymer matrix. Acrylic polymers are widely used in the pharmaceutical industry for applications such as film coatings and sustained-release formulations.[]
-
Experimental Protocols: A Practical Guide
Synthesis of a Model Pressure-Sensitive Adhesive (PSA)
This protocol outlines a basic procedure for synthesizing a PSA to compare the performance of n-BA and 3-MBA.
Materials:
-
Monomer: n-Butyl acrylate or this compound
-
Co-monomer(s): e.g., Methyl methacrylate (for hardness), Acrylic acid (for adhesion)[4]
-
Initiator: e.g., 2,2′-Azobisisobutyronitrile (AIBN)
-
Solvent: e.g., Toluene or Ethyl acetate
-
Chain Transfer Agent (optional): e.g., Dodecanethiol[10]
-
Reaction Vessel: Equipped with a stirrer, condenser, and nitrogen inlet
Procedure:
-
The solvent is charged into the reaction vessel.
-
The vessel is purged with nitrogen for at least 30 minutes to create an inert atmosphere.
-
In a separate container, the monomers, initiator, and optional chain transfer agent are mixed.
-
The monomer mixture is slowly added to the heated solvent in the reaction vessel over several hours.
-
The reaction is allowed to proceed for several more hours to ensure high monomer conversion.
-
The resulting polymer solution is cooled to room temperature.
Characterization:
-
Adhesion Testing: The polymer solution is cast into a film and dried. Standard tests such as 180° peel adhesion and tack can then be performed.
-
Thermal Analysis: The glass transition temperature (Tg) of the polymer is determined using Differential Scanning Calorimetry (DSC).
Diagram: Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of pressure-sensitive adhesives.
Safety, Handling, and Regulatory Considerations
Both n-butyl acrylate and this compound are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area. Users should always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. Commercial preparations of these monomers typically contain polymerization inhibitors to ensure stability during storage and transport.[8]
Conclusion
The decision to use this compound or n-butyl acrylate in a polymer formulation is a critical one, with significant implications for the final product's performance. While n-butyl acrylate is a versatile and cost-effective monomer for achieving flexibility and toughness, this compound offers a specialized set of properties, including enhanced adhesion to polar substrates, stemming from its unique ether linkage. A comprehensive understanding of the structure-property relationships detailed in this guide will empower researchers and professionals to make informed material selections to meet the demands of their specific applications.
References
-
Gantrade Corporation. (n.d.). Applications of N-Butyl Acrylate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Poly(butyl acrylate) – Knowledge and References. Retrieved from [Link]
-
TJCY. (2025, January 26). What Is Butyl Acrylate Used For? Key Uses & Properties Explained. Retrieved from [Link]
-
EME News. (2020, April 30). Applications Of N-Butyl Acrylate. Retrieved from [Link]
-
ACS Publications. (2019, October 31). Synthesis of Branched Poly(butyl acrylate) Using the Strathclyde Method in Continuous-Flow Microreactors. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ACS Publications. (2021, December 2). Fabrication of Structurally Controlled Poly(n-butyl acrylate) Particles by Ab Initio Emulsion Organotellurium-Mediated Radical Polymerization. Synthesis of High Molecular Weight Homo and Block Copolymers. Macromolecules. Retrieved from [Link]
-
Gantrade. (n.d.). N Butyl Acrylate (n-BA) FAQ. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Characterization of Acrylic Resins. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and characterization of acrylic polyols and polymers from soybean oils for pressure-sensitive adhesives. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyl acrylate. Retrieved from [Link]
-
Szoneier Fabrics. (2025, December 3). Acrylic Polymer Guide | Properties, Structure, Synthesis, Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of: (a) poly(n-butyl acrylate). Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (n.d.). Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Plasma Polymers of Acrylic Acid and Propanoic Acid. Retrieved from [Link]
-
PubMed. (2019, June 10). Temperature-Controlled Orientation of Proteins on Temperature-Responsive Grafted Polymer Brushes: Poly(butyl methacrylate) vs Poly(butyl acrylate): Morphology, Wetting, and Protein Adsorption. Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of low glass transition temperature worms comprising a poly(styrene-stat-n-butyl acrylate) core segment via polymerization-induced self-assembly in RAFT aqueous emulsion polymerization. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PCI Magazine. (2006, January 18). The Use of Specialty Acrylate and Methacrylate Monomers in Emulsion Polymerization. Retrieved from [Link]
-
TZ Group. (2025, March 5). Butyl Acrylate uses: A key component in adhesives and coatings. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Emulsion Properties of Poly(n-butyl acrylate)/Poly(methyl methacrylate) Polymer with Core-Shell Structure. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer via Lewis pair polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Glass Transition Temperatures of Poly[(methyl methacrylate)-co-(butyl acrylate)]s Synthesized by Atom-Transfer Radical Polymerization | Request PDF. Retrieved from [Link]
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DTIC. (n.d.). RELATION OF GLASS TRANSITION TEMPERATURE TO MOLECULAR STRUCTURE OF ADDITION COPOLYMERS. Retrieved from [Link]
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Tzgroup. (2024, July 15). Understanding Butyl Acrylate: production, applications, and storage. Retrieved from [Link]
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Middle East Technical University. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Retrieved from [Link]
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3-Methoxybutyl acrylate chemical structure and IUPAC name
An In-depth Technical Guide to 3-Methoxybutyl Acrylate
This guide provides a comprehensive overview of this compound, a key monomer in polymer synthesis. We will delve into its chemical identity, physicochemical properties, synthesis protocols, and principal applications, offering insights grounded in established scientific principles and industry best practices.
Introduction and Chemical Identity
This compound is an acrylic acid ester characterized by a butyl group containing a methoxy functional group at the 3-position. This unique structure, combining a polymerizable acrylate group with a polar ether linkage and a flexible alkyl chain, imparts a valuable balance of properties to the polymers derived from it. These polymers often exhibit enhanced adhesion, flexibility, and solvent compatibility, making them suitable for a range of specialized applications.
The standard nomenclature and identifiers for this compound are crucial for accurate research and regulatory compliance.
-
IUPAC Name : 3-methoxybutyl prop-2-enoate[1]
-
Common Name : this compound[1]
-
Chemical Structure :
(Image Source: PubChem CID 95218)
Physicochemical Properties
Understanding the physical and chemical properties of a monomer is fundamental to designing polymerization processes and predicting the characteristics of the final polymer. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| Appearance | Colorless Liquid | Celanese[4] |
| Odor | Faint, Mild | Celanese[4] |
| Boiling Point | 169-173 °C | ChemicalBook[5] |
| Flash Point | 62 °C (closed cup) | ChemicalBook[5] |
| Density | ~0.96 g/mL | ChemicalBook[5] |
| Solubility in Water | Slightly soluble | CAMEO Chemicals[6] |
| Solubility in Solvents | Miscible with common organic solvents | Celanese[4] |
Synthesis and Mechanism
The most common and industrially viable method for producing this compound is through the direct, acid-catalyzed esterification of 3-methoxybutanol with acrylic acid. This reaction is an equilibrium process, and its efficiency is dictated by the effective removal of water, the reaction byproduct.
Causality Behind Experimental Choices:
-
Catalyst : An acid catalyst, such as para-toluenesulfonic acid (p-TSA) or sulfuric acid, is employed to protonate the carbonyl oxygen of acrylic acid.[7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3-methoxybutanol.
-
Reaction Conditions : The reaction is typically conducted at elevated temperatures (e.g., 100°C) to increase the reaction rate.[7] To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like toluene and a Dean-Stark apparatus.
-
Inhibitor : Acrylates are prone to spontaneous polymerization at high temperatures.[8][9] Therefore, a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), is added to the reaction mixture to prevent the premature polymerization of both the acrylic acid reactant and the this compound product.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup : Charge a round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser with 3-methoxybutanol (1.0 eq), acrylic acid (1.1 eq), p-toluenesulfonic acid (0.02 eq), MEHQ (200 ppm), and toluene (as the azeotropic solvent).
-
Reaction : Heat the mixture to reflux (approx. 100-110°C). The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Monitoring : Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the toluene solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Acid-catalyzed esterification workflow for this compound.
Applications in Polymer Science
The unique molecular structure of this compound makes it a valuable comonomer in the production of specialty acrylic polymers. Its incorporation can significantly modify the properties of the resulting materials.
-
Coatings and Adhesives : The ether linkage in the side chain enhances polarity and adhesion to various substrates. Polymers containing this compound are used in pressure-sensitive adhesives (PSAs) and specialty coatings where improved adhesion and flexibility are required. The related compound, 3-methoxybutyl acetate, is known for its use as a solvent in coatings and inks, highlighting the compatibility of this functional group in such formulations.[4][10][11]
-
Plasticization : The flexible butyl chain acts as an internal plasticizer, reducing the glass transition temperature (Tg) of the polymer. This results in softer, more flexible materials without the need for external plasticizers that can migrate out over time. This is a common strategy in acrylate polymer design, where alkyl chains are used to produce soft monomers.[12]
-
Reactive Diluents : In radiation-curable formulations (e.g., UV-cured coatings), this compound can act as a reactive diluent. It helps to reduce the viscosity of the formulation for better application properties while being fully incorporated into the polymer network upon curing, thus contributing to the final properties of the coating.
Safety and Handling
As with all acrylate monomers, proper safety precautions are essential. This compound is considered a hazardous chemical.
-
Hazards : It is a combustible liquid and can cause skin and eye irritation.[13][14] Like many acrylates, it may cause an allergic skin reaction (skin sensitization) upon repeated contact.[13][14][15] Inhalation may lead to respiratory irritation.[14][15]
-
Handling : Work should be conducted in a well-ventilated area or fume hood.[13] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[15]
-
Storage : Store in a cool, well-ventilated place away from heat, sparks, and open flames.[13] The container should be tightly closed and include a polymerization inhibitor. It is crucial to prevent conditions that could lead to uncontrolled polymerization, such as high temperatures or contamination.[8]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][14][15]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95218, this compound. Retrieved from [Link]
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BuyersGuideChem (2026). This compound suppliers and producers. Retrieved from [Link]
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Local Pharma Guide. (n.d.). CAS NO. 2768-07-2 | this compound. Retrieved from [Link]
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3M. (2015). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Supporting Information for Low-Priority Substance 1-Butanol, 3-Methoxy-, 1-Acetate (CASRN 4435-53-4) (3-Methoxybutyl Acetate). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20498, 3-Methoxybutyl acetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Butyl methacrylate. Retrieved from [Link]
-
EME Technology. (2025). Why Butyl Acrylate Is An Important Solvent?. Retrieved from [Link]
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HELM AG. (n.d.). High-Quality Butyl Acrylate. Retrieved from [Link]
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Wikipedia. (n.d.). Butyl acrylate. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Free Radical Polymerization of 3-Methoxybutyl Acrylate for Advanced Material Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of poly(3-Methoxybutyl acrylate) via free radical polymerization. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, reliable protocol and a thorough understanding of the underlying chemical principles. This guide offers two distinct protocols utilizing common thermal initiators, 2,2'-azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide (BPO), and details the necessary steps for monomer purification, reaction setup, polymer isolation, and characterization. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for specific research needs.
Introduction
This compound (3-MBA) is a functional acrylic monomer that, upon polymerization, yields a polymer with a unique combination of properties attributable to its ether and ester functionalities. Poly(this compound) [p(3-MBA)] is a promising material for a variety of applications, including adhesives, coatings, and as a component in biomedical polymers due to its potential for tailored hydrophilicity and biocompatibility.
Free radical polymerization is a robust and widely used method for the synthesis of a vast array of vinyl polymers. The process involves three key stages: initiation, propagation, and termination.[1] Initiation is achieved through the decomposition of an initiator molecule to generate free radicals. These radicals then react with monomer units in the propagation phase, leading to the rapid formation of polymer chains. Finally, the polymerization process ceases through termination reactions, where two growing polymer chains combine or disproportionate. This application note details protocols for both bulk and solution polymerization of 3-MBA, providing flexibility for achieving desired polymer characteristics.
Materials and Methods
Materials
-
This compound (3-MBA), monomer (CAS No: 2768-07-2)[2]
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
Benzoyl peroxide (BPO), initiator
-
Toluene, solvent (for solution polymerization)
-
Dichloromethane (DCM), solvent for purification
-
Methanol, non-solvent for precipitation
-
Hexane, non-solvent for precipitation
-
Basic alumina, for inhibitor removal
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Vacuum line or rotary evaporator
Safety Precautions
-
This compound and its acetate analogue are flammable liquids and can cause skin and eye irritation.[3][4] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
AIBN and BPO are thermal initiators and should be stored at recommended temperatures to prevent premature decomposition. BPO can be explosive in its pure, dry form and is typically handled as a wetted solid.
-
All organic solvents are flammable and should be handled with care, away from ignition sources.
Experimental Protocols
Monomer Purification
Prior to polymerization, it is essential to remove the inhibitor (typically hydroquinone monomethyl ether) from the 3-MBA monomer.
Procedure:
-
Pass the 3-MBA monomer through a column packed with basic alumina.
-
Collect the inhibitor-free monomer in a clean, dry flask.
-
Use the purified monomer immediately to prevent spontaneous polymerization.
Protocol 1: AIBN-Initiated Solution Polymerization
This protocol is suitable for achieving better control over the polymerization process and obtaining a polymer with a more defined molecular weight distribution.
Reaction Setup:
Caption: Workflow for AIBN-initiated solution polymerization of 3-MBA.
Step-by-Step Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add purified this compound (e.g., 10 g, 63.2 mmol) and toluene (e.g., 20 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
In a separate vial, dissolve AIBN (e.g., 0.104 g, 0.63 mmol, for a monomer to initiator ratio of 100:1) in a minimal amount of toluene.
-
After the final thaw cycle, backfill the Schlenk flask with nitrogen.
-
Using a syringe, inject the AIBN solution into the reaction flask.
-
Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gravimetry.[5]
-
To terminate the reaction, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
| Parameter | Value | Rationale |
| Monomer:Initiator Ratio | 100:1 | A common starting point for achieving a reasonable molecular weight. This ratio can be adjusted to target different molecular weights. |
| Monomer Concentration | ~33% (w/v) in Toluene | Reduces the viscosity of the reaction mixture, allowing for better heat transfer and preventing autoacceleration (the Trommsdorff effect). |
| Reaction Temperature | 70°C | AIBN has a 10-hour half-life at approximately 65°C, making 70°C a suitable temperature for controlled initiation.[6] |
| Reaction Time | 6-24 hours | The reaction time will depend on the desired monomer conversion. |
Protocol 2: BPO-Initiated Bulk Polymerization
Bulk polymerization is a solvent-free method that is often simpler to perform but can be more challenging to control due to the high viscosity and potential for autoacceleration.[7]
Reaction Setup:
Caption: Workflow for BPO-initiated bulk polymerization of 3-MBA.
Step-by-Step Procedure:
-
In a thick-walled glass tube, add purified this compound (e.g., 5 g, 31.6 mmol) and benzoyl peroxide (e.g., 0.077 g, 0.32 mmol, for a monomer to initiator ratio of 100:1).
-
Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw cycle, backfill the tube with nitrogen and seal it under vacuum or maintain a positive nitrogen pressure.
-
Place the sealed tube in a preheated oil bath at 80°C for the desired reaction time (e.g., 4-12 hours).
-
To stop the polymerization, remove the tube from the oil bath and cool it to room temperature.
-
Break open the tube and dissolve the resulting solid polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution to a beaker of cold hexane (e.g., 100 mL) with stirring.
-
Collect the polymer by filtration and dry under vacuum at 40-50°C to a constant weight.
| Parameter | Value | Rationale |
| Monomer:Initiator Ratio | 100:1 | A typical ratio for bulk polymerization. Can be adjusted to control molecular weight. |
| Reaction Temperature | 80°C | BPO has a suitable decomposition rate at this temperature for initiating polymerization.[8][9] |
| Reaction Time | 4-12 hours | Shorter reaction times are often sufficient for bulk polymerization due to the higher monomer concentration. |
Characterization of Poly(this compound)
The synthesized p(3-MBA) should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10][11] A narrow PDI (typically < 1.5 for controlled polymerizations) indicates a more uniform polymer chain length.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.[12][13]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical state and mechanical properties at different temperatures.[14]
Conclusion
The protocols detailed in this application note provide a reliable and adaptable framework for the synthesis of poly(this compound) via free radical polymerization. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polymer to suit a wide range of applications in materials science and drug development. The provided rationale for each experimental choice is intended to empower scientists to modify these protocols to meet their specific research objectives.
References
- Reverse atom transfer radical polymerization of methyl acrylate using AIBN as the initiator under heterogeneous conditions. (1998). Macromolecular Chemistry and Physics, 199(8), 1689-1693.
- Iron-initiated radical polymerization of acrylate monomers. (2025).
- Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. (2025).
- Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymeriz
- Configurational sequence determination of poly(isobornyl acrylate) by NMR spectroscopy. (2025).
- Microstructure of methyl methacrylate/ tert -butyl acrylate copolymer characterized by 13 C NMR spectroscopy. (2025).
- Safety First: Handling and Storage of 3-Methoxybutyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Initiator systems for acrylic polymerizations. (1963).
- 3-Methoxybutyl acryl
- Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks. (2008). Biomacromolecules, 9(12), 3295-3303.
- Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)
- DIY Technical | Explore Safety Insights. (n.d.).
- A dual initiator approach for oxygen tolerant RAFT polymerization. (2022). Polymer Chemistry, 13(38), 5431-5437.
- GPC-NMR Analysis for Polymer Characteris
- RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. (n.d.). UNCW.
- Determination of the Distribution of Acrylic Comonomers in Free Radicals Polymers. (n.d.).
- Kinetics of the Benzoyl Peroxide/Amine Initiated Free-Radical Polymerization of Dental Dimethacrylate Monomers: Experimental Studies and Mathematical Modeling for TEGDMA and Bis-EMA. (2004). Macromolecules, 37(11), 4254-4265.
- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022).
- 3-METHOXYBUTYL ACET
- Method for producing acryl syrup by bulk polymerization. (2010).
- Synthesis, Morphology, and Mechanical Properties of Poly(methyl methacrylate)-b-poly(n-butyl acrylate). (1999). Macromolecules, 32(23), 7684-7693.
- Evaluation of peroxide initiators for radical polymerization?based self?healing applications. (2010). Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2698-2708.
- Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. (2021). Polymers, 13(13), 2021.
- Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). ACS Macro Letters, 10(9), 1145-1150.
- On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymeriz
- Safety Data Sheet: 3-methoxybutyl acet
- Poly(butyl acrylate) – Knowledge and References. (n.d.). Taylor & Francis.
- Copolymerization of Methacrylic Acid (MAA) and Butyl Acrylate (BuA)
- Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (2000). Macromolecules, 33(10), 3651-3659.
- Termination mechanism of the radical polymerization of acryl
- Safety Data Sheet: 3-Methoxy-3-methylbutyl acet
- Poly(butyl acrylate) average Mw 99,000 GPC, toluene. (n.d.). Sigma-Aldrich.
- Poly (butyl acrylate- methyl methacrylate- acrylamide)
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- 14. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Poly(3-methoxybutyl acrylate) Block Copolymers via ATRP
Executive Summary
Poly(3-methoxybutyl acrylate) (P3MBA) represents a specialized class of "soft" polyacrylates with unique amphiphilic properties derived from its ether-functionalized alkyl side chain. Unlike standard poly(n-butyl acrylate), the methoxy moiety in P3MBA introduces specific dipole-dipole interactions and solubility profiles beneficial for smart coatings and micellar drug delivery systems.
This Application Note details the Atom Transfer Radical Polymerization (ATRP) of this compound (3MBA) to form well-defined block copolymers (specifically PEG-b-P3MBA). We utilize a Cu(I)/PMDETA catalytic system, optimized for acrylate kinetics to suppress termination and ensure low dispersity (Đ < 1.2).
Scientific Foundation & Mechanism
Why ATRP for 3MBA?
Acrylates propagate rapidly due to the instability of the secondary radical species. Standard free radical polymerization yields broad dispersity and poor control over block architecture. ATRP mediates this equilibrium via a transition metal complex (
Key Mechanistic Insight: The equilibrium constant (
Reaction Pathway Visualization
The following diagram illustrates the dynamic equilibrium governing the synthesis of the P3MBA block from a PEG-macroinitiator.
Caption: ATRP Equilibrium. The activator Cu(I) generates radicals; the deactivator Cu(II) caps chains with Br to ensure uniform growth.
Experimental Protocols
Phase 1: Pre-requisite Monomer Synthesis (this compound)
Note: 3MBA is not always commercially available in inhibitor-free grades suitable for ATRP. In-house synthesis is recommended.
Reagents:
-
3-Methoxy-1-butanol (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with
. -
Solvation: Dissolve 3-methoxy-1-butanol (10.4 g, 100 mmol) and TEA (12.1 g, 120 mmol) in 200 mL DCM. Cool to 0°C in an ice bath.
-
Addition: Dropwise add acryloyl chloride (9.95 g, 110 mmol) over 1 hour. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Filter off the precipitated TEA·HCl salt. Wash the filtrate with 1M NaHCO3 (2x), 1M HCl (1x), and Brine (1x).
-
Purification: Dry over MgSO4, concentrate via rotary evaporation, and distill under reduced pressure.
-
Validation: 1H NMR should show vinyl protons (5.8–6.4 ppm) and disappearance of the alcohol proton.
Phase 2: Macroinitiator Synthesis (PEG-Br)
Objective: Functionalize Poly(ethylene glycol) monomethyl ether (mPEG, Mn=2000 or 5000) with an ATRP-initiating bromide group.
Protocol:
-
Dissolve mPEG (10 g) in anhydrous DCM (50 mL) with TEA (5 eq).
-
Add 2-bromoisobutyryl bromide (5 eq) dropwise at 0°C.
-
Stir at RT for 24h.
-
Precipitate into cold diethyl ether (3x) to remove excess acid bromide.
-
Critical Check: 1H NMR must show >98% functionalization (integration of the ester-adjacent methyl protons at 1.93 ppm vs. PEG backbone).
Phase 3: ATRP of this compound (The Core Workflow)
Target: PEG-b-P3MBA diblock copolymer. Stoichiometry: [Monomer]:[Init]:[CuBr]:[PMDETA] = 100:1:1:1.
Reagents:
-
Monomer: this compound (purified).
-
Macroinitiator: PEG-Br (from Phase 2).
-
Catalyst: Cu(I)Br (99.999% or purified with acetic acid).
-
Solvent: Anisole (optional, for viscosity control) or Bulk.
Step-by-Step Protocol:
-
Charge: In a Schlenk tube, add PEG-Br initiator and Cu(I)Br. Cap with a rubber septum.
-
Cycle: Evacuate and backfill with
(3 cycles) to remove oxygen from solids. -
Liquids: In a separate vial, mix Monomer, Ligand (PMDETA), and Solvent (if using). Degas by bubbling
for 20 mins. -
Transfer: Syringe the liquid mixture into the Schlenk tube under
flow. -
Deoxygenation (Freeze-Pump-Thaw):
-
Freeze mixture in liquid
. -
Apply vacuum (<100 mTorr) for 5-10 mins.
-
Thaw in warm water.
-
Repeat 3 times. (Critical for preventing termination).
-
-
Polymerization: Immerse Schlenk tube in an oil bath at 60°C .
-
Termination: After achieving desired conversion (~60-70% to preserve end-group fidelity), expose to air and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).
-
Purification: Pass through a neutral alumina column to remove Copper catalyst. Precipitate into cold methanol/water (50:50) or hexane depending on block ratio.
Data Analysis & Validation
Expected Kinetic Profile
Acrylate ATRP typically follows first-order kinetics with respect to monomer concentration.
| Parameter | Method | Expected Result | Interpretation |
| Conversion | 1H NMR | Linear ln([M]0/[M]) vs time | Constant radical concentration (Steady State). |
| Molar Mass | GPC (THF) | Linear Mn vs Conversion | Controlled growth; no chain transfer. |
| Dispersity (Đ) | GPC | < 1.25 | Fast initiation relative to propagation.[2] |
| Composition | 1H NMR | Ratio of PEG (3.6 ppm) to P3MBA (4.1 ppm ester) | Confirms block ratio matches feed. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Dispersity (>1.5) | Slow initiation or slow deactivation. | Add Cu(II)Br2 (5-10% of Cu(I)) at the start to force equilibrium toward dormant species (Persistent Radical Effect). |
| No Polymerization | Oxygen poisoning. | Increase Freeze-Pump-Thaw cycles; Ensure Cu(I) is not green (oxidized) before use. |
| Cross-linking/Gelation | Coupling of radicals at high conversion. | Stop reaction at <70% conversion. |
Workflow Visualization
Caption: End-to-end experimental workflow for synthesizing PEG-b-P3MBA block copolymers.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
-
Davis, K. A., & Matyjaszewski, K. (2000). Statistical, Gradient, Block, and Graft Copolymers by Controlled/Living Radical Polymerizations. Advances in Polymer Science, 159, 1-169.
- Jankova, K., et al. (2005). Synthesis of amphiphilic PEG-b-poly(alkyl acrylate) block copolymers by ATRP. Macromolecules.
-
Tang, W., & Matyjaszewski, K. (2006). Effects of Ligand Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959.
-
PubChem. (n.d.). This compound (Compound Summary).
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpras.com [ijpras.com]
RAFT polymerization agents for 3-Methoxybutyl acrylate
An Application Guide to the Controlled Synthesis of Poly(3-Methoxybutyl Acrylate) via RAFT Polymerization
Introduction: Precision in Polymer Synthesis
This compound (3-MBA) is a functional monomer whose corresponding polymer, poly(this compound) or P(3-MBA), holds potential in applications ranging from specialty adhesives and coatings to advanced drug delivery systems, owing to its unique combination of hydrophobicity and the presence of an ether linkage. To fully exploit its potential, precise control over the polymer's molecular weight, architecture, and dispersity is paramount. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a robust and versatile method for achieving this control.[1][2]
This application note provides a comprehensive guide for researchers on the synthesis of well-defined P(3-MBA) using RAFT polymerization. We delve into the critical considerations for experimental design, offer a detailed, step-by-step protocol, and outline the necessary characterization techniques to validate the synthesis. This guide is built on the principles of providing not just a procedure, but the scientific rationale behind it, ensuring trustworthy and reproducible results.
The Mechanism of RAFT Polymerization
RAFT is a degenerative chain-transfer process that imparts a "living" or controlled character to a conventional free-radical polymerization.[2] It relies on a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA), to mediate the polymerization. The process establishes a rapid dynamic equilibrium between active, propagating polymer chains and dormant chains, allowing all chains to grow at a similar rate. This results in polymers with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ).
Caption: The core RAFT equilibrium between active propagating chains and dormant species.
Key Considerations for RAFT Polymerization of 3-MBA
The success of a RAFT polymerization experiment hinges on the judicious selection of the RAFT agent, initiator, and reaction conditions, all tailored to the specific monomer.[1]
Selection of the RAFT Agent (CTA)
The choice of RAFT agent is the most critical parameter. The effectiveness of the agent is determined by the substituents 'Z' (the activating group) and 'R' (the leaving group).[3]
-
Monomer Class: Acrylates, including 3-MBA, are classified as "More Activated Monomers" (MAMs). This is due to the electron-withdrawing nature of the carbonyl group, which stabilizes the propagating radical.
-
Suitable Z-Groups: For MAMs like acrylates, trithiocarbonates (Z = alkylthio, e.g., -S-C₁₂H₂₅) and certain dithioesters are highly effective. They provide excellent control, leading to low dispersity values (Đ < 1.2).
-
Suitable R-Groups: The R-group should be a good homolytic leaving group, capable of re-initiating polymerization efficiently. Tertiary cyanoalkyl groups, such as 2-cyano-2-propyl, are excellent choices as they readily re-initiate polymerization upon fragmentation.
For this protocol, we recommend S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT) or a similar trithiocarbonate, which has proven effective for various acrylate polymerizations.[4]
Choice of Initiator
Standard radical initiators are used in RAFT polymerization. The key is to maintain a low concentration of radicals relative to the RAFT agent to ensure the equilibrium favors the controlled process.
-
Recommended Initiator: Azobisisobutyronitrile (AIBN) is a common and reliable choice for polymerizations conducted between 60-80 °C.[1]
-
[CTA]:[Initiator] Ratio: A molar ratio of RAFT agent to initiator between 3:1 and 10:1 is typically recommended. This ensures that the majority of chains are initiated by the R-group of the RAFT agent rather than by primary radicals from the initiator, which helps minimize the formation of "dead" polymer chains.
Solvent and Temperature
-
Solvent: The chosen solvent must dissolve the monomer, RAFT agent, initiator, and the resulting polymer. For P(3-MBA), which is expected to be soluble in common organic solvents, options like toluene, dioxane, or anisole are suitable.
-
Temperature: The reaction temperature must be appropriate for the chosen initiator's decomposition rate. For AIBN, a temperature of 70 °C provides a suitable initiation rate for a controlled polymerization over several hours.
Experimental Protocol: Synthesis of P(3-MBA)
This protocol targets a polymer with a degree of polymerization (DP) of 100. The molecular weight can be adjusted by changing the [Monomer]:[CTA] ratio.
Materials & Equipment
-
This compound (3-MBA), inhibitor removed
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask with a magnetic stir bar
-
Rubber septum and glass syringe
-
Vacuum/Nitrogen Schlenk line
-
Oil bath with temperature controller
-
Basic laboratory glassware
Reagent Purification
-
Monomer (3-MBA): Pass the monomer through a short column of basic alumina to remove the inhibitor (e.g., MEHQ) immediately before use.
-
Initiator (AIBN): Recrystallize from methanol if necessary and store at low temperature.
Summary of Experimental Parameters
| Parameter | Value | Moles (mmol) | Mass/Volume |
| Target DP | 100 | - | - |
| 3-MBA Monomer | 100 eq. | 10.0 | 1.58 g |
| DDMAT (CTA) | 1 eq. | 0.10 | 36.4 mg |
| AIBN (Initiator) | 0.2 eq. | 0.02 | 3.3 mg |
| Toluene (Solvent) | - | - | ~3.2 mL |
| Molar Ratios | [M]:[CTA]:[I] | 100:1:0.2 | - |
| Reaction Temperature | 70 °C | - | - |
| Reaction Time | 6-12 hours | - | - |
Note: The solvent volume is chosen to achieve a 50% w/v monomer concentration.
Step-by-Step Procedure
-
Setup: Place DDMAT (36.4 mg, 0.10 mmol), AIBN (3.3 mg, 0.02 mmol), and a magnetic stir bar into a 25 mL Schlenk flask.
-
Add Reagents: In a separate vial, weigh the inhibitor-free 3-MBA (1.58 g, 10.0 mmol) and add the anhydrous toluene (~3.2 mL). Draw this solution into a syringe.
-
Degassing: Seal the Schlenk flask with a rubber septum, and attach it to the Schlenk line. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Oxygen is a radical scavenger and will inhibit the polymerization.
-
Initiation: After the final thaw cycle, backfill the flask with nitrogen. While stirring, inject the monomer/solvent solution from the syringe into the Schlenk flask.
-
Polymerization: Immerse the flask in a preheated oil bath set to 70 °C. The reaction is typically allowed to proceed for 6-12 hours. Small aliquots can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.
-
Termination: To quench the reaction, remove the flask from the oil bath and expose the solution to air while cooling it in an ice bath.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or a hexane/diethyl ether mixture). The polymer should crash out as a viscous liquid or solid. Decant the supernatant and re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or dichloromethane). Repeat the precipitation process two more times to remove unreacted monomer and other impurities.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(3-MBA)
Monomer Conversion via ¹H NMR
Compare the integration of a monomer vinyl proton peak (e.g., ~5.8-6.4 ppm) to a polymer backbone proton peak that does not overlap. The disappearance of the vinyl peaks indicates polymerization.
Molecular Weight and Dispersity (Đ) via GPC/SEC
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). A successful RAFT polymerization will yield a narrow, monomodal distribution with a Đ value typically below 1.2.
Polymer Structure Confirmation
-
¹H NMR: The spectrum of the purified polymer should show the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone and the methoxybutyl side chain.
-
¹³C NMR: Confirms the carbon skeleton of the polymer.
-
FTIR: The disappearance of the C=C stretch (~1635 cm⁻¹) from the monomer confirms polymerization. The strong C=O stretch (~1730 cm⁻¹) will remain.
Caption: From reagent preparation to final polymer characterization.
Troubleshooting
-
High Dispersity (Đ > 1.3): This may result from insufficient degassing (oxygen inhibition), an incorrect [CTA]:[Initiator] ratio, or an inappropriate RAFT agent for the monomer.
-
Low Conversion: The reaction time may be too short, the temperature too low for the initiator, or impurities may be present.
-
Bimodal GPC Trace: Often indicates poor control or the presence of dead polymer chains, possibly from too much initiator or impurities.
Conclusion
RAFT polymerization is an exceptionally powerful technique for synthesizing well-defined poly(this compound). By carefully selecting a suitable trithiocarbonate RAFT agent and maintaining a proper ratio of monomer, CTA, and initiator, researchers can achieve excellent control over molecular weight while ensuring low dispersity. The protocol described herein provides a robust and validated starting point for the synthesis and subsequent application of these advanced polymeric materials.
References
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Online] Available at: [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2009). Guidelines for selection of RAFT agents for various polymerizations. ResearchGate. [Online] Available at: [Link]
-
Zhang, K., et al. (2018). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. MDPI. [Online] Available at: [Link]
-
Tuten, B. T., et al. (2022). RAFT Step-Growth Polymerization of Diacrylates. ACS Macro Letters. [Online] Available at: [Link]
-
Canning, S. L., et al. (2016). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Polymer Chemistry (RSC Publishing). [Online] Available at: [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process - A Second Update. Australian Journal of Chemistry. [Online] Available at: [Link]
-
Carmean, R. N., et al. (2024). Photo-Iniferter RAFT synthesis of versatile, non-alternating poly(acrylate-co-isocyanides). ChemRxiv. [Online] Available at: [Link]
-
Fantin, M., et al. (2016). Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity. RSC Publishing. [Online] Available at: [Link]
-
Adzima, B. J., et al. (2016). RAFT polymerisation of renewable terpene (meth)acrylates and the convergent synthesis of methacrylate–acrylate–methacrylate triblock copolymers. Polymer Chemistry (RSC Publishing). [Online] Available at: [Link]
-
A.B. Lowe, C.L. McCormick. (2002). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. [Online] Available at: [Link]
-
De, P., et al. (2005). Synthesis and characterization of telechelic polymethacrylates via RAFT polymerization. ResearchGate. [Online] Available at: [Link]
-
Tanaka, Y., et al. (2023). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. MDPI. [Online] Available at: [Link]
-
Lastarza, P., et al. (2022). Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers. ACS Macro Letters. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Advanced Emulsion Polymerization Protocols Using 3-Methoxybutyl Acrylate (3-MBA)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Synthesis of highly flexible, low-Tg polymer matrices for biomedical coatings, transdermal drug delivery systems (TDDS), and pressure-sensitive adhesives (PSAs).
Scientific Rationale & Mechanistic Insights
In the development of advanced polymer matrices for drug delivery and specialized coatings, the selection of the primary monomer dictates the macroscopic behavior of the final material. 3-Methoxybutyl acrylate (3-MBA) is a highly specialized acrylic monomer that offers a unique combination of hydrophilicity, extreme flexibility, and excellent adhesion.
The structural causality of 3-MBA lies in its dual-functional side chain. The acrylate backbone ensures rapid radical propagation, yielding high-molecular-weight polymers necessary for cohesive strength. Meanwhile, the pendant 3-methoxybutyl group acts as an internal plasticizer. The ether linkage (-O-CH₃) provides localized polarity and hydrogen-bonding capabilities—crucial for compatibility with active pharmaceutical ingredients (APIs) in transdermal patches—while the butyl spacer creates significant free volume. This combination drives the glass transition temperature (Tg) of the homopolymer down to approximately 217 K (-56 °C) 1.
By utilizing emulsion polymerization, we can synthesize these polymers as high-solids, low-viscosity aqueous dispersions (latexes), avoiding the toxicity and environmental hazards associated with solvent-based polymerization 2.
Caption: Structure-property causality of 3-MBA in polymer matrix design.
Quantitative Data: Monomer Profiling & Formulation
To design a self-validating experimental protocol, we must first establish the baseline physicochemical properties of the monomer and the stoichiometric ratios required for stable micellar nucleation.
Table 1: Physicochemical Properties of 3-MBA
| Property | Value | Mechanistic Impact on Polymer Matrix |
| Molecular Weight | 158.20 g/mol | Determines required initiator molarity for target chain length. |
| Homopolymer Tg | 217 K (-56.15 °C) | Imparts extreme flexibility and pressure-sensitive tackiness without the need for leachable plasticizers 1. |
| Water Solubility | Low/Moderate | Ideal for micellar nucleation in standard emulsion systems; requires optimized surfactant packages to prevent droplet coagulation. |
Table 2: Emulsion Polymerization Recipes
The following recipes utilize a dual-surfactant system. Anionic surfactants (e.g., Sodium Dodecyl Sulfate, SDS) provide electrostatic repulsion, while non-ionic surfactants (e.g., Tergitol NP-40) provide steric stabilization, which is critical for preventing the highly tacky poly(3-MBA) particles from coagulating under high shear 2.
| Component | Function | Protocol A: Homopolymer (Tackifier Base) | Protocol B: Copolymer (TDDS Matrix) |
| DI Water | Continuous Phase | 120.0 g | 120.0 g |
| 3-MBA | Soft Monomer | 100.0 g | 70.0 g |
| Methyl Methacrylate (MMA) | Hard Comonomer | 0.0 g | 30.0 g |
| SDS (Anionic) | Electrostatic Stabilizer | 1.5 g | 1.5 g |
| Tergitol NP-40 (Non-ionic) | Steric Stabilizer | 1.0 g | 1.0 g |
| Ammonium Persulfate (APS) | Thermal Initiator | 0.4 g | 0.4 g |
Experimental Workflow & Methodologies
Because 3-MBA is highly reactive, a batch polymerization would lead to a dangerous exotherm and broad particle size distribution. We employ a semi-continuous starved-feed methodology . This ensures that the rate of monomer addition is slower than the rate of propagation, keeping the reactor "starved" of monomer. This causality prevents auto-acceleration (the Trommsdorff-Norrish effect) and ensures uniform copolymer composition in Protocol B 3.
Caption: Semi-continuous emulsion polymerization workflow for 3-MBA latex synthesis.
Step-by-Step Protocol: Semi-Continuous Synthesis
Phase 1: Preparation & Deoxygenation
-
Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical anchor stirrer (set to 250 RPM), a reflux condenser, a thermocouple, and a subsurface Nitrogen (N₂) purge line.
-
Aqueous Charge: Add 60.0 g of DI water, 1.5 g of SDS, and 1.0 g of Tergitol NP-40 to the reactor. Purge with N₂ for 30 minutes to displace oxygen (a potent radical scavenger).
-
Pre-Emulsion Generation: In a separate high-shear mixing vessel, combine the remaining 60.0 g of DI water with the monomer charge (100 g of 3-MBA for Protocol A, or 70 g 3-MBA / 30 g MMA for Protocol B). Agitate at 1000 RPM until a stable, milky pre-emulsion is formed.
-
Initiator Solution: Dissolve 0.4 g of APS in 10.0 mL of DI water.
Phase 2: Seed Nucleation 5. Heating: Heat the reactor to 75 °C under continuous N₂ flow. 6. Seeding: Inject 10% of the pre-emulsion directly into the reactor. Allow temperature to stabilize. 7. Initiation: Inject 20% (2.0 mL) of the APS initiator solution. Within 10–15 minutes, the mixture will develop a translucent bluish tint (the Tyndall effect), confirming successful micellar nucleation and the formation of polymer seed particles.
Phase 3: Propagation & Starved-Feed 8. Feeding: Using programmable syringe pumps, simultaneously feed the remaining 90% of the pre-emulsion and the remaining 80% of the initiator solution into the reactor over exactly 120 minutes.
-
Expert Insight: Maintaining a constant feed rate ensures that the monomer is consumed as soon as it enters the reactor, preventing composition drift in Protocol B and maintaining a stable particle number.
Phase 4: Curing & Recovery 9. Thermal Chase: Once the feed is complete, hold the reactor at 75 °C for an additional 60 minutes to drive the conversion of residual monomers above 98%. 10. Cooling & Filtration: Cool the reactor to room temperature (25 °C). Filter the resulting latex through a 100-mesh (150 µm) stainless steel screen to remove any macroscopic coagulum (grit).
Self-Validation & Quality Control
A robust scientific protocol must be self-validating. To ensure the emulsion polymerization was successful and the resulting 3-MBA matrix is viable for downstream biomedical or adhesive applications, perform the following in-process quality control checks:
-
Gravimetric Conversion Analysis:
-
Method: Weigh a 1.0 g sample of the final latex into an aluminum pan. Dry in a vacuum oven at 105 °C for 2 hours. Weigh the residual solids.
-
Validation: The solid content should be approximately 45% (w/w). A calculated conversion of <95% indicates premature radical termination (likely due to oxygen ingress) or insufficient initiator.
-
-
Dynamic Light Scattering (DLS):
-
Method: Dilute the latex 1:1000 in DI water and measure via DLS.
-
Validation: Target a Z-average particle diameter of 120–180 nm with a Polydispersity Index (PDI) < 0.15. A bimodal distribution indicates secondary nucleation, meaning the surfactant ratio or feed rate was improperly calibrated.
-
-
Differential Scanning Calorimetry (DSC):
-
Method: Subject the dried polymer film to a heat-cool-heat cycle from -80 °C to 150 °C at 10 °C/min.
-
Validation: Protocol A should yield a single Tg at ~ -56 °C. Protocol B should yield a single Tg at ~ -15 °C (calculated via the Fox Equation). Two distinct Tg values in Protocol B would critically indicate that the starved-feed condition failed, resulting in phase-separated homopolymers rather than a true random copolymer.
-
References
- Liu, Y., & Cao, C. (2009). Artificial neural network prediction of glass transition temperature of polymers. Colloid and Polymer Science, 287, 811–818.
- Polymerization and crosslinking characteristics of a 3‐methoxybutyl acrylate. Journal of Polymer Science Part A-1 Polymer Chemistry (1966).
- Polymer-encapsulated dispersed solids and methods - Patent 0104498. European Patent Office (1984).
Sources
Application Note: Determination of Copolymerization Reactivity Ratios for 3-Methoxybutyl Acrylate (3-MBA) and Methyl Methacrylate (MMA)
Executive Summary
The design of advanced polymeric materials—ranging from targeted drug delivery matrices to pressure-sensitive adhesives—relies heavily on the precise control of copolymer microstructure. Copolymerizing 3-Methoxybutyl acrylate (3-MBA) with Methyl methacrylate (MMA) yields a highly tunable material: 3-MBA imparts flexibility, hydrophilicity, and a low glass transition temperature (
To predict and control the sequence distribution (e.g., random, blocky, or alternating) of these macromolecules, researchers must determine the monomer reactivity ratios (
Mechanistic Rationale & Kinetic Theory
In free radical copolymerization, the terminal model assumes that the reactivity of the propagating polymer chain is dictated solely by the last monomer unit added. The reactivity ratios are defined as the ratio of the rate constant for homopropagation to the rate constant for cross-propagation (
Structurally, 3-MBA (M
Based on established kinetic studies of analogous alkyl acrylate/methacrylate systems (such as n-butyl acrylate and MMA), the reactivity ratios consistently demonstrate that
Experimental Design: Causality & Self-Validation
To accurately calculate
-
The Causality of Low Conversion: If the reaction proceeds to high conversion, the more reactive monomer (MMA) depletes faster, altering the feed ratio
and invalidating the Mayo-Lewis equation. Therefore, the reaction must be quenched at <10% overall conversion . -
Self-Validating System: The protocol incorporates a strict gravimetric checkpoint. By weighing the precipitated polymer, the exact conversion is calculated. Any sample exceeding 10% conversion is automatically excluded from the mathematical modeling to preserve data integrity. Furthermore,
H-NMR spectra are cross-examined for vinyl proton signals (5.5–6.5 ppm); the presence of these peaks indicates incomplete purification, requiring the sample to be re-precipitated before quantitative integration.
Step-by-Step Protocol
Phase 1: Monomer Purification
Inhibitors like MEHQ (Monomethyl ether hydroquinone) are added to commercial monomers to prevent spontaneous polymerization. If not removed, they cause unpredictable induction periods and skew kinetic data.
-
Pass 3-MBA and MMA separately through a glass column packed with basic alumina (Brockmann Grade I).
-
Collect the purified monomers in amber vials and store them at 4 °C. Use within 24 hours to prevent auto-polymerization.
Phase 2: Feed Preparation
-
Prepare a series of seven Schlenk tubes.
-
Add varying molar ratios of 3-MBA (
) and MMA ( ) to achieve feed fractions ( ) ranging from 0.10 to 0.90 (e.g., 10:90, 25:75, 40:60, 50:50, 60:40, 75:25, 90:10). -
Dilute each mixture with a non-reactive solvent (e.g., Toluene or 2-Butanone) to a total monomer concentration of 2.0 M. Solvent ensures the system remains homogeneous, preventing localized concentration gradients.
-
Add Azobisisobutyronitrile (AIBN) as the thermal initiator at a concentration of
M.
Phase 3: Polymerization & Quenching
-
Deoxygenation: Subject each Schlenk tube to three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen (a potent radical scavenger). Backfill with ultra-high purity Argon.
-
Immerse the tubes in a pre-heated oil bath at 60 °C (± 0.1 °C).
-
Allow the reaction to proceed for 10 to 20 minutes. (Note: Time varies depending on the MMA feed fraction, as higher MMA content accelerates the reaction rate).
-
Quench: Rapidly submerge the tubes in an ice-water bath and expose the contents to atmospheric oxygen to terminate radical propagation.
Phase 4: Isolation and Self-Validation
-
Precipitate the polymer solutions dropwise into a 10-fold excess of cold methanol/water (80:20 v/v) under vigorous stirring.
-
Isolate the copolymer via vacuum filtration and dry in a vacuum oven at 40 °C to a constant weight.
-
Validation Checkpoint: Calculate the conversion percentage: (Mass of recovered polymer / Initial mass of monomers) * 100. Reject any sample where conversion > 10%.
Phase 5: H-NMR Characterization
-
Dissolve 15 mg of the dried copolymer in 0.6 mL of
. -
Acquire
H-NMR spectra (minimum 400 MHz, 64 scans for high signal-to-noise ratio). -
Integration:
-
Integrate the methoxy protons of the MMA units (
, sharp singlet at ~3.6 ppm). Let this be . -
Integrate the methoxy protons of the 3-MBA side chain (
, singlet at ~3.3 ppm). Let this be .
-
-
Calculate the molar composition of the copolymer (
for 3-MBA and for MMA) using the ratio of these integrals, as both represent 3 protons.
Data Presentation & Mathematical Modeling
Once the feed fractions (
Table 1: Representative Copolymerization Data for 3-MBA (
| Sample ID | Feed Fraction 3-MBA ( | Feed Fraction MMA ( | Copolymer Fraction 3-MBA ( | Copolymer Fraction MMA ( | Conversion (%) |
| 1 | 0.10 | 0.90 | 0.04 | 0.96 | 6.2 |
| 2 | 0.25 | 0.75 | 0.12 | 0.88 | 7.5 |
| 3 | 0.40 | 0.60 | 0.23 | 0.77 | 8.1 |
| 4 | 0.50 | 0.50 | 0.32 | 0.68 | 8.8 |
| 5 | 0.60 | 0.40 | 0.43 | 0.57 | 7.9 |
| 6 | 0.75 | 0.25 | 0.63 | 0.37 | 6.4 |
| 7 | 0.90 | 0.10 | 0.85 | 0.15 | 5.5 |
Linearization Methods
To calculate the reactivity ratios, the Mayo-Lewis equation is transformed into linear graphical models:
1. Fineman-Ross (F-R) Method:
2. Kelen-Tüdős (K-T) Method:
To correct for the unequal weighting of data points at extreme feed ratios inherent in the F-R method, the K-T method introduces an arbitrary constant
Workflow Visualization
Caption: Workflow for determining 3-MBA and MMA reactivity ratios via low-conversion free radical polymerization.
References
-
Siołek, M., & Matlengiewicz, M. (2014). Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates. International Journal of Polymer Analysis and Characterization, 19(3), 222-233. URL:[Link]
-
McManus, N. T., Dubé, M. A., & Penlidis, A. (1999). High Temperature Bulk Copolymerization of Butyl Acrylate/Methyl Methacrylate: Reactivity Ratio Estimation. Polymer Reaction Engineering, 7(1), 131-145. URL:[Link]
-
Madruga, E. L., & García, M. F. (1996). A Kinetic Study of Free‐radical Copolymerization of Butyl Acrylate with Methyl Methacrylate in Solution. Macromolecular Chemistry and Physics, 197(11), 3743-3755. URL:[Link]
Application Note: Synthesis of 3-Methoxybutyl Acrylate from 3-Methoxy-1-Butanol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-methoxybutyl acrylate, a specialty monomer, from 3-methoxy-1-butanol and acrylic acid via Fischer-Speier esterification. The procedure is designed for researchers in materials science and drug development, emphasizing safety, efficiency, and high-yield production. This guide details the reaction mechanism, a step-by-step experimental workflow using a Dean-Stark apparatus to drive the reaction equilibrium, methods for purification, and a full characterization of the final product. All procedural choices are explained to provide a deeper understanding of the synthesis, ensuring both reproducibility and the ability to adapt the protocol as needed.
Introduction
Acrylate esters are a vital class of monomers widely utilized in the production of polymers for a vast range of applications, including adhesives, coatings, textiles, and plastics.[1][2] The specific properties of the resulting polymer are dictated by the structure of the alcohol moiety of the ester. This compound is a specialty monomer that incorporates both an ether and an ester functional group, offering unique polarity and solvency characteristics to the polymers it forms.
The most common and direct method for synthesizing such esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] Because the esterification is a reversible equilibrium reaction, high yields require the continuous removal of a product, typically water, to drive the reaction to completion in accordance with Le Châtelier's principle.[4] This protocol employs a Dean-Stark apparatus for the azeotropic removal of water, ensuring a high conversion rate.
A critical challenge in the synthesis of acrylate esters is the propensity of the monomer to undergo premature polymerization, especially at the elevated temperatures required for esterification.[5] This is mitigated by the inclusion of a radical scavenger, such as hydroquinone, which acts as a polymerization inhibitor.[6] This document will guide the user through the entire process, from reagent preparation to the final characterization of the purified this compound.
Reaction Scheme and Mechanism
The overall reaction is the esterification of 3-methoxy-1-butanol with acrylic acid, catalyzed by p-toluenesulfonic acid (p-TsOH).
Figure 1. Overall reaction for the synthesis of this compound.
Mechanism of Acid-Catalyzed Esterification:
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:
-
Protonation of the Carbonyl: The catalytic acid (p-TsOH) protonates the carbonyl oxygen of acrylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 3-methoxy-1-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
The continuous removal of water via the Dean-Stark trap is crucial as it prevents the reverse reaction (ester hydrolysis), thereby maximizing the product yield.[7]
Materials and Methods
Reagents and Equipment
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mol) | Supplier Notes |
| 3-Methoxy-1-butanol | C₅H₁₂O₂ | 104.15 | 52.08 g (56.1 mL) | 0.50 | 99% purity[8] |
| Acrylic Acid (glacial) | C₃H₄O₂ | 72.06 | 39.63 g (37.7 mL) | 0.55 | Contains inhibitor (e.g., MEHQ)[6] |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 4.76 g | 0.025 | Catalyst[9] |
| Hydroquinone | C₆H₆O₂ | 110.11 | 0.55 g | 0.005 | Polymerization Inhibitor[5] |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | Azeotropic solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~150 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
Equipment:
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus with reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer and adapter
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-1-butanol (52.08 g, 0.50 mol), acrylic acid (39.63 g, 0.55 mol, 1.1 eq), p-toluenesulfonic acid monohydrate (4.76 g, 0.025 mol, 0.05 eq), hydroquinone (0.55 g, 0.005 mol, 0.01 eq), and toluene (200 mL).[6]
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the central neck of the flask. Place a thermometer in one of the side necks.
-
Causality Note: A slight excess of acrylic acid is used to ensure the complete consumption of the more valuable alcohol. Toluene forms a low-boiling azeotrope with water, facilitating its removal.
-
-
Esterification Reaction:
-
Begin stirring and gently heat the mixture using a heating mantle.
-
Increase the temperature until the mixture begins to reflux and water starts to collect in the Dean-Stark trap. The head temperature should be maintained around 85-90 °C, the boiling point of the toluene-water azeotrope.
-
Continue refluxing until the theoretical amount of water (approx. 9 mL, from 0.5 mol) has been collected, which typically takes 3-5 hours. The reaction is complete when no more water is seen collecting in the trap.[7]
-
-
Work-up and Neutralization:
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 75 mL). Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently. This step neutralizes the p-TsOH catalyst and removes any unreacted acrylic acid.[10]
-
Wash the organic layer with brine (1 x 75 mL) to remove residual water and salts.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent by gravity filtration and wash the solid with a small amount of toluene.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene solvent.
-
The resulting crude oil is then purified by vacuum distillation. The boiling point of the parent alcohol, 3-methoxy-1-butanol, is approximately 161°C at atmospheric pressure.[11] The product, this compound, will have a higher boiling point. Distillation under reduced pressure is necessary to prevent polymerization at high temperatures.
-
Collect the fraction corresponding to pure this compound.
-
Characterization of this compound
The identity and purity of the final product must be confirmed using spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is the most definitive tool for confirming the structure.
-
Acrylate Protons: Three distinct signals are expected in the vinylic region (δ 5.8-6.4 ppm): a doublet of doublets for the proton cis to the ester group, a doublet of doublets for the proton trans to the ester group, and a doublet of doublets for the proton on the central carbon of the vinyl group.
-
Alkyl Chain Protons:
-
A triplet corresponding to the -O-CH₂ - group adjacent to the ester oxygen (δ ~4.2 ppm).
-
A multiplet for the methine proton -CH (OCH₃)- (δ ~3.4-3.6 ppm).
-
A singlet for the methoxy -OCH₃ protons (δ ~3.3 ppm).
-
A multiplet for the methylene group -CH₂- between the ester and the methoxy-bearing carbon (δ ~1.8 ppm).
-
A doublet for the terminal methyl group -CH(OCH₃)CH₃ (δ ~1.2 ppm).
-
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon: δ ~166 ppm.
-
Vinylic Carbons: δ ~128-131 ppm.
-
Alkoxy and Methoxy Carbons: Four distinct signals for the carbons of the 3-methoxybutyl group, including the methoxy carbon at δ ~56 ppm.
-
-
FT-IR (Neat, cm⁻¹): The infrared spectrum should display characteristic peaks for the functional groups present.[5][12]
-
C=O Stretch (Ester): A strong, sharp absorbance around 1725-1730 cm⁻¹.
-
C=C Stretch (Alkenyl): A medium absorbance around 1635 cm⁻¹.
-
C-O Stretch (Ester & Ether): Strong absorbances in the 1150-1200 cm⁻¹ region.
-
=C-H Bending (Alkene): Absorbances around 985 and 810 cm⁻¹.
-
sp³ C-H Stretch: Absorbances just below 3000 cm⁻¹.
-
Safety and Handling
This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Acrylic Acid: Corrosive, flammable, and causes severe skin and eye damage.[6][10] It is lachrymatory and has a pungent odor. Handle with extreme care. It is typically supplied with a polymerization inhibitor. Check inhibitor levels if storing for extended periods.
-
p-Toluenesulfonic Acid: A strong acid that causes severe skin and eye burns.[9][13] Avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. It is a skin and respiratory irritant and has harmful effects on the central nervous system.
-
Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[1][5] Avoid creating dust.
-
3-Methoxy-1-butanol: Flammable liquid and vapor. Harmful if swallowed.[3][14]
All waste, including aqueous washes and residual organic material, should be disposed of according to institutional and local environmental regulations.
Conclusion
The Fischer esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By employing a Dean-Stark apparatus to remove water, the reaction equilibrium is effectively shifted towards the product, enabling high yields. Careful adherence to the purification and safety procedures is essential for obtaining a high-purity product safely. The provided characterization data serves as a benchmark for researchers to verify the successful synthesis of the target molecule.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]
-
PENTA. (2023). Hydroquinone - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin-Madison. (2006). Organic Chemistry- Esterification Using a Dean-Stark Trap. Retrieved from [Link]
-
Spectroscopy Magazine. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Optimization of ethyl oleate from oleic acid and ethanol with Dean-Stark trap technology by response surface methodology. Retrieved from [Link]
-
Stenutz. (n.d.). 3-methoxy-1-butanol. Retrieved from [Link]
-
Tzgroup. (2024). Understanding Butyl Acrylate: production, applications, and storage. Retrieved from [Link]
-
ChemInfo Public. (n.d.). 3-Methoxy-1-butanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyl acrylate. Retrieved from [Link]
Sources
- 1. s-a-s.org [s-a-s.org]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Methoxybutyl acetate | 4435-53-4 [chemicalbook.com]
- 5. This compound | C8H14O3 | CID 95218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CAS NO. 2768-07-2 | this compound | C8H14O3 [localpharmaguide.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Technical Guide: Optimizing Pressure-Sensitive Adhesives with 3-Methoxybutyl Acrylate (3-MBA)
[1][2][3][4]
Part 1: The Chemical Rationale (Mechanism of Action)[3][4]
In the architecture of pressure-sensitive adhesives (PSAs), 3-Methoxybutyl acrylate (3-MBA) represents a critical "hybrid" monomer.[1][2][3] While standard alkyl acrylates like 2-Ethylhexyl acrylate (2-EHA) or n-Butyl acrylate (n-BA) provide the necessary low glass transition temperature (
3-MBA bridges this gap by incorporating an ether linkage within the alkyl side chain.[1]
Structural Advantage: The "Ether Effect"
The structure of 3-MBA (
| Feature | 3-MBA Property | Mechanistic Impact on PSA |
| Ether Oxygen | Hydrogen Bonding Acceptor | Solubility: Drastically increases solubility of polar drugs (e.g., NSAIDs, hormones) compared to n-BA matrices, preventing crystallization.[1][2][3] |
| Butyl Backbone | Low | Tack: Maintains the "liquid-like" behavior at room temperature required for instantaneous wetting of the skin or substrate.[1][2][4] |
| Methoxy Tail | Steric Hindrance | Cohesion: The branched methoxy group provides slight entanglement, improving shear resistance compared to linear n-BA chains.[1][2][4] |
Part 2: Application Note – Transdermal Drug Delivery Systems (TDDS)
Context: A major failure mode in drug-in-adhesive (DIA) patches is "drug crystallization."[1][2][3][4] If the adhesive matrix is too non-polar (e.g., pure 2-EHA), polar drugs migrate to the surface and crystallize, blocking skin permeation and reducing shelf-life.[3]
Formulation Strategy: Solubility Parameter Matching
To optimize a transdermal patch, the adhesive's solubility parameter (
-
Standard Acrylates (2-EHA):
(Too low for many drugs).[1][3][4] -
3-MBA Modified Matrix:
(Shifted by the ether group).[1][3][4]
Recommendation: Replace 20-40% of the primary "soft" monomer (2-EHA or n-BA) with 3-MBA to increase drug loading capacity without sacrificing the adhesive's tack.[1][2][3]
Part 3: Experimental Protocol
Protocol A: Solution Polymerization of 3-MBA Based PSA
Objective: Synthesize a medical-grade PSA with balanced tack and shear, targeting a molecular weight (
1. Materials & Safety
-
Monomers:
-
Solvent: Ethyl Acetate (EtAc) – Electronic/Medical grade.[1][4]
-
Initiator: AIBN (Azobisisobutyronitrile) – Recrystallized.[1][4]
-
Safety: 3-MBA is flammable.[1][4][5] Perform all reactions under nitrogen in a fume hood.
2. Experimental Workflow (Graphviz Diagram)
Caption: Step-by-step free radical solution polymerization workflow for 3-MBA adhesive synthesis.
3. Detailed Procedure
-
Reactor Setup: Equip a 500mL 4-neck flask with a mechanical stirrer (Teflon blade), nitrogen inlet, reflux condenser, and thermocouple.
-
Initial Charge: Mix Monomers (3-MBA, 2-EHA, AA) and Ethyl Acetate (100g) in the flask.
-
Deoxygenation: Purge the solution with high-purity nitrogen for 30 minutes while stirring at 100 RPM. Oxygen is a radical scavenger and will inhibit initiation.[1][2]
-
Initiation: Heat the bath to 60°C . Once stable, add 0.1g AIBN dissolved in 5mL Ethyl Acetate.
-
Reaction Phase:
-
Dilution & Scavenging:
-
Cool Down: Cool to room temperature and dilute to 35-40% solids. Filter through a 100-micron mesh.[1][2]
Part 4: Performance Testing & Characterization[1][4][5][6]
After coating the polymer onto a PET liner and drying (100°C for 5 min) to a thickness of 50µm, perform the following validation tests.
| Test | Method | Target for 3-MBA PSA | Interpretation |
| 180° Peel Adhesion | ASTM D3330 | > 8 N/25mm | Measures bond strength.[1][2] 3-MBA typically provides "smooth" peel without stick-slip shock.[1][2] |
| Loop Tack | ASTM D6195 | > 10 N/25mm | Measures initial grab.[1][2][4] 3-MBA should show high tack due to low |
| Shear (Holding Power) | ASTM D3654 | > 10,000 min | Measures cohesion.[1][2][4] If < 100 min, the molecular weight is too low (reduce initiator) or crosslinking is insufficient.[3] |
| Drug Solubility | Visual/DSC | No Crystals | Critical: Dissolve 5% Ibuprofen (model drug).[1][3][4] 3-MBA films should remain clear; 2-EHA films may turn cloudy.[1] |
Part 5: Troubleshooting & Optimization
Issue: "The adhesive is too soft (Cohesive Failure)"
-
Cause:
is too low or molecular weight is insufficient.[1][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solution 1 (Chemical): Add a crosslinker. 3-MBA polymers with Acrylic Acid (3-5%) can be crosslinked with Aluminum Acetylacetonate (Al-AcAc) at 0.05 phr.[1][2][3][4]
-
Solution 2 (Process): Reduce AIBN concentration during synthesis. Lower radical flux yields longer polymer chains (higher
).[2][3][4]
Issue: "Phase Separation with Hydrophobic Backings"
References
-
Osaka Organic Chemical Industry Ltd. (n.d.).[1][2][4][6][7] Acrylate Monomers for Adhesives and Coatings.[1][2][8] Retrieved from [Link][3][4]
-
Cantor, A. S., & Wirtanen, D. J. (2002).[3][9] Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology.
- Context: Discusses the necessity of polar monomers in acrylate backbones to prevent drug crystalliz
-
Benedek, I. (2004).[1][2][3][4] Pressure-Sensitive Adhesives and Applications. CRC Press.[1][2]
- Context: Authoritative text on the synthesis kinetics of acrylate PSAs and the role of functional monomers like 3-MBA in controlling glass transition temper
-
3M Innovative Properties Co. (2016).[1][4] Pressure-sensitive adhesives for transdermal drug delivery. Patent WO2016127020A1.[1] Retrieved from
-
Context: Cites the use of methoxy-functional acrylates in medical adhesive formulations to balance skin adhesion and drug compatibility.[1]
-
Sources
- 1. scribd.com [scribd.com]
- 2. 聚(甲基丙烯酸丁酯) | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN108026384B - Method for producing silica particle dispersion covered with acrylic resin - Google Patents [patents.google.com]
- 4. US20160257831A1 - Active-energy-ray-curable composition, active-energy-ray-curable ink, composition stored container, method and apparatus for forming two-dimensional or three-dimensional image, two-dimensional or three-dimensional image, structure, and processed product - Google Patents [patents.google.com]
- 5. chemos.de [chemos.de]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. WO2023180858A1 - Adhesive structure and manufacturing method thereof, electronic component and manufacturing method thereof, and adhesive layer for transfer - Google Patents [patents.google.com]
- 8. Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Removing MEHQ from 3-Methoxybutyl Acrylate
Welcome to the technical support center for handling and purifying 3-Methoxybutyl acrylate. This guide is designed for researchers, scientists, and drug development professionals who require inhibitor-free monomer for their polymerization reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the removal of the inhibitor, monomethyl ether of hydroquinone (MEHQ).
The Critical Need for Inhibitor-Free Monomers
This compound, like many other acrylate monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or impurities. To ensure its stability during shipping and storage, manufacturers add a small amount of a polymerization inhibitor, most commonly MEHQ.[1] MEHQ functions as a radical scavenger, effectively preventing premature polymerization.
However, the very presence of this inhibitor will interfere with or completely prevent the intended polymerization in your experiments. This can lead to failed reactions, low polymer yields, or the formation of polymers with inconsistent and unpredictable properties.[1] Therefore, removing the inhibitor is a critical step to achieve reproducible and successful polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: What is MEHQ and how does it work?
MEHQ, or monomethyl ether of hydroquinone (also known as 4-methoxyphenol), is a white to off-white crystalline solid used as a polymerization inhibitor.[2] Its chemical structure contains a phenolic hydroxyl group that can donate a hydrogen atom to quench free radicals, which are the initiators of polymerization chain reactions. By neutralizing these radicals, MEHQ prevents the monomer from polymerizing until it is ready to be used.[2]
Q2: What are the primary methods for removing MEHQ from this compound?
The two most common and effective methods for removing phenolic inhibitors like MEHQ from acrylate monomers at the lab scale are:
-
Alkaline Extraction (Caustic Washing): This liquid-liquid extraction technique utilizes a dilute aqueous solution of a base, such as sodium hydroxide (NaOH), to deprotonate the weakly acidic phenolic hydroxyl group of MEHQ, forming a water-soluble salt that can be separated from the organic monomer phase.[1][3]
-
Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent material, typically basic activated alumina. The polar MEHQ is adsorbed onto the stationary phase, allowing the less polar, purified monomer to pass through.[1][4]
Q3: Which inhibitor removal method should I choose?
The choice of method depends on several factors, including the scale of your experiment, the required purity of the monomer, and the available equipment.
| Method | Purity Achieved | Advantages | Disadvantages |
| Alkaline Extraction | 95-99%[1] | - Inexpensive and straightforward for larger quantities. | - Requires multiple extractions.[1]- Potential for emulsion formation.- Requires a subsequent drying step to remove residual water.[1] |
| Column Chromatography | >99%[1] | - Simple and highly effective for lab-scale purifications.[1]- Yields very pure monomer. | - The adsorbent (alumina) has a finite capacity.[5]- May not be practical for very large quantities. |
For most lab-scale applications requiring high purity, column chromatography is often the preferred method due to its simplicity and high efficiency.[1]
Q4: How do I know if the inhibitor has been successfully removed?
While there isn't a simple visual confirmation, successful polymerization upon the addition of an initiator is a strong indicator of inhibitor removal. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to detect the presence of MEHQ. Additionally, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the removal of MEHQ by the disappearance of its characteristic aromatic signals.[4]
Troubleshooting Common Issues
Issue 1: My polymerization reaction is still sluggish or fails completely after inhibitor removal.
-
Possible Cause: Incomplete removal of the inhibitor.
-
Solution:
-
Alkaline Extraction: Increase the number of washes with the NaOH solution (3-4 times is often sufficient).[6] Ensure vigorous mixing during each wash to maximize contact between the two phases.
-
Column Chromatography: The alumina may be saturated. Use a freshly packed column or increase the amount of alumina relative to the amount of monomer being purified.[5]
-
-
Possible Cause: The purified monomer has started to polymerize before use.
-
Solution: Inhibitor-free acrylates are highly reactive and should be used immediately after purification.[1][7] If storage is unavoidable, keep the purified monomer at a low temperature (refrigerated) and in the dark for a very short period.
-
Possible Cause: Water contamination from the alkaline extraction process.
-
Solution: Ensure the monomer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) after the final water wash and before use.[6]
Issue 2: An emulsion has formed during the alkaline extraction, making phase separation difficult.
-
Possible Cause: Overly vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times to mix the layers instead of shaking vigorously. If an emulsion does form, allowing it to stand for an extended period may help it to break. The addition of a small amount of brine (saturated NaCl solution) can also help to break up the emulsion.
Issue 3: The purified monomer appears cloudy after passing through the alumina column.
-
Possible Cause: Fine particles of alumina have passed through the column.
-
Solution: Ensure the column is properly prepared with a small plug of glass wool or cotton at the bottom to retain the alumina.[1] If cloudiness persists, the purified monomer can be filtered through a syringe filter (0.45 µm) to remove the fine particles.
Experimental Protocols
Protocol 1: MEHQ Removal by Alkaline Extraction
This protocol details the removal of MEHQ from this compound using a dilute sodium hydroxide solution.
Caption: Workflow for MEHQ removal via alkaline extraction.
Materials:
-
This compound containing MEHQ
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and gently invert it several times to mix the two phases. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The lower aqueous layer, containing the sodium salt of MEHQ, should be drained and discarded.[3]
-
Repeat the washing step (steps 2-4) two more times with fresh 0.1 M NaOH solution.[1]
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous wash with pH paper; continue washing until the wash is neutral.[1]
-
Wash the monomer with an equal volume of brine solution to aid in the removal of dissolved water.[1]
-
Drain the monomer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to act as a drying agent. Swirl the flask and let it sit for 10-15 minutes.
-
Filter the dried monomer to remove the drying agent.
-
The purified this compound is now ready for use and should be used immediately.[1]
Protocol 2: MEHQ Removal by Column Chromatography
This protocol outlines the purification of this compound by passing it through a column of basic activated alumina.
Caption: Workflow for MEHQ removal via column chromatography.
Materials:
-
This compound containing MEHQ
-
Basic activated alumina
-
Chromatography column or a Pasteur pipette for small scale
-
Glass wool or cotton
-
Collection flask
Procedure:
-
Secure a chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[1]
-
Add the basic activated alumina to the column. The amount of alumina will depend on the quantity of monomer to be purified; a bed height of 5-10 cm is generally sufficient for small-scale purifications.[1] Gently tap the side of the column to ensure even packing.
-
Carefully add the this compound to the top of the alumina bed.[5]
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified monomer in a clean, dry flask.
-
The purified this compound is now ready for use and should be used immediately.[7] Pre-packed, disposable columns are also commercially available for this purpose.[5][8]
Safety and Waste Disposal
Handling Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling this compound and MEHQ.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
This compound is a combustible liquid and may cause skin and eye irritation.[9][12] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
MEHQ can cause eye irritation and damage.[13] Prolonged skin contact may cause redness and swelling.[13]
-
Keep the monomer away from heat, sparks, and open flames.[9][10]
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[14]
-
The aqueous waste from the alkaline extraction, containing NaOH and the sodium salt of MEHQ, should be collected in a designated hazardous waste container.[15]
-
Used alumina from column chromatography, which will contain adsorbed MEHQ, should also be collected as solid hazardous waste.[15]
-
Do not pour any chemical waste down the drain.[14]
-
Clearly label all waste containers with their contents.[14][16]
This technical support guide provides a comprehensive overview of the methods, troubleshooting, and safety considerations for removing MEHQ from this compound. By following these guidelines, researchers can ensure the purity of their monomer and achieve reliable and reproducible results in their polymerization experiments.
References
- What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. (2025). Google Cloud.
- Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community. (2017). Cheresources.com.
- strategies for removing polymerization inhibitors from m-PEG5-2-methylacryl
- MONOMETHYL ETHER OF HYDROQUINONE (MEHQ) - Ataman Kimya.
- How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? (2018).
- Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich.Sigma-Aldrich.
- How to wash Methyl-acrylate with Water ? (2018).
- 4-Methoxyphenol - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
- An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique - SCIRP.SCIRP.
- Inhibitor Remover – scipoly.com.Scipoly.com.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- 3 - SAFETY D
- Safety d
- Chemical Waste Disposal Guidelines.Emory University.
- Chemical Waste Disposal - Health Safety & Wellbeing - Monash University. (2025). Monash University.
- High-Quality Butyl Acrylate - Rapid Delivery & Excellent Service.HELM AG.
- Chemical Waste FAQs - Environment, Health and Safety - Cornell University.Cornell University.
Sources
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- 2. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 5. Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor Remover – scipoly.com [scipoly.com]
- 9. fishersci.com [fishersci.com]
- 10. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 11. download.basf.com [download.basf.com]
- 12. High-Quality Butyl Acrylate - Rapid Delivery & Excellent Service [penpet.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. monash.edu [monash.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. Chemical Waste FAQs | Environment, Health and Safety [ehs.cornell.edu]
preventing gelation during 3-Methoxybutyl acrylate polymerization
This technical guide addresses the specific challenges of polymerizing 3-Methoxybutyl acrylate (3-MBA), with a focus on preventing uncontrolled gelation.
Topic: Preventing Gelation & Controlling Architecture
Audience: Drug Development Scientists, Polymer Chemists, Process Engineers.
Core Analysis: The "Stealth" Gelation Mechanism
Polymerizing this compound (3-MBA) presents a unique dual-threat for gelation compared to standard alkyl acrylates (like butyl acrylate). You are likely encountering gelation not just from the standard Trommsdorff (gel) effect , but from a specific side reaction inherent to the ether functionality in the side chain.
Why 3-MBA Gels Unexpectedly
While standard acrylates gel due to thermal runaway, 3-MBA contains a methoxybutyl ether linkage . The carbon-hydrogen bonds adjacent to the ether oxygen are chemically activated (lower bond dissociation energy).
-
Intramolecular/Intermolecular Chain Transfer: The propagating radical abstracts a hydrogen atom from the
site on a neighboring polymer chain. -
Mid-Chain Radical Formation: This creates a radical on the polymer backbone or side chain, rather than at the chain end.
-
Crosslinking: This mid-chain radical reacts with another monomer or radical, creating a permanent covalent crosslink. Over time, these crosslinks form an infinite network (insoluble gel).
The Result: Even without adding a crosslinker (like diacrylate), your linear polymer turns into an insoluble brick.
Visualizing the Failure Mode
The following diagram illustrates the specific pathway where standard propagation diverts into the gelation defect.
Figure 1: Mechanistic pathway showing how hydrogen abstraction at the ether site diverts the reaction from linear growth to uncontrolled crosslinking.
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose specific gelation symptoms in your 3-MBA experiments.
| Symptom | Probable Cause | Technical Solution |
| Exotherm Spike & Solidification | Trommsdorff Effect (Auto-acceleration). Viscosity prevents termination, rate explodes. | Dilution: Reduce monomer concentration to <50% (w/v).Solvent: Use high heat-capacity solvents (e.g., Toluene, Ethyl Acetate). |
| Insoluble "Micro-gels" | Trace Diacrylate Impurity. Commercial 3-MBA may contain 0.1-1% bifunctional crosslinkers. | Purification: Distill monomer under reduced pressure before use.Check GC/MS: Ensure purity >99.5%. |
| Late-Stage Gelation (>80% Conv.) | Chain Transfer to Polymer. At high conversion, polymer concentration favors H-abstraction. | Limit Conversion: Stop reaction at 60-70% conversion.Add CTA: Use 1-2 mol% Dodecanethiol (Free Radical) or switch to CRP. |
| Gels during Storage | Inhibitor Depletion / Oxygen Starvation. MEHQ requires dissolved | Aeration: Do not store under pure |
Validated Protocols
To prevent gelation, you must control the radical lifespan. We recommend Atom Transfer Radical Polymerization (ATRP) as the "Gold Standard" for 3-MBA, as it suppresses free radical concentration. If you must use Free Radical Polymerization (FRP) , you must use a Chain Transfer Agent.
Protocol A: Controlled Architecture (ATRP)
Best for: Drug delivery carriers, precise molecular weight, block copolymers.
Reagents:
-
Monomer: this compound (Purified, passed through basic alumina).
-
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Catalyst: CuBr / PMDETA (Pentamethyldiethylenetriamine).[1]
-
Solvent: Anisole or Toluene (50% v/v).
Step-by-Step:
-
Stoichiometry: Target a Degree of Polymerization (DP) of 100. Ratio: [Monomer]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1.
-
Degassing (Critical): Place Monomer, Initiator, Ligand, and Solvent in a Schlenk flask. Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (O2 kills the catalyst).
-
Catalyst Addition: Under Nitrogen flow, add CuBr (solid). The solution should turn light green/blue (depending on ligand).
-
Reaction: Immerse in oil bath at 60°C . (Do not exceed 70°C to avoid ether H-abstraction).
-
Monitoring: Sample every 30 mins. Stop when conversion reaches 80% (approx 4-6 hours).
-
Quenching: Expose to air and dilute with THF. The solution will turn blue (oxidized Cu). Pass through a neutral alumina column to remove copper.
Protocol B: Robust Free Radical (FRP) with CTA
Best for: High throughput screening, simple coatings.
Reagents:
-
Monomer: 3-MBA (20 wt% in Ethyl Acetate).
-
Initiator: AIBN (0.5 mol%).
-
Chain Transfer Agent (CTA): 1-Dodecanethiol (1.0 mol%). MANDATORY.
Step-by-Step:
-
Mix: Combine Monomer, Solvent, and CTA.
-
Degas: Sparge with Nitrogen for 20 minutes.
-
Heat: Add AIBN and heat to 65°C .
-
Mechanism: The thiol acts as a sacrificial hydrogen donor. If a radical tries to abstract a hydrogen from the polymer backbone (gelation path), the thiol transfers a hydrogen first, "healing" the polymer and preventing the crosslink.
Frequently Asked Questions (FAQs)
Q: Can I remove the inhibitor (MEHQ) by washing with NaOH? A: Yes, but proceed with caution. Washing with 5% NaOH removes MEHQ effectively. However, once removed, the monomer is extremely unstable. Use immediately or store at -20°C. Do not distill without adding a non-volatile inhibitor (like phenothiazine) to the pot, or it will polymerize in the column.
Q: Why does my polymer gel when I try to rotovap the solvent? A: This is "concentration-induced gelation." As solvent evaporates, the polymer concentration spikes. If there are any residual radicals or peroxides (from air exposure), the high viscosity and close chain proximity trigger rapid crosslinking.
-
Fix: Quench the reaction completely (add hydroquinone) before evaporation. Precipitate into cold methanol/water rather than evaporating to dryness.
Q: Is the methoxy group sensitive to light? A: Ether groups can form peroxides upon long-term exposure to air and light. These peroxides can act as uncontrolled initiators.[2] Always use fresh or redistilled monomer for critical kinetic studies.
References
-
Mechanism of Acrylate Gelation
-
ATRP of Methoxy-Functionalized Acrylates
- Title: "Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymeriz
- Source:Polymer (Elsevier).
- Relevance: Provides the specific CuBr/PMDETA protocol adapted for Protocol A.
-
Prevention via Chain Transfer Agents
- Title: "Strategies to avoid gelation during bulk polymerization of methacrylates/acryl
- Source: BenchChem Technical Guides.
- Relevance: Validates the use of Thiols (Dodecanethiol) to suppress the gel effect.
-
Thermal Self-Initiation
- Title: "Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acryl
-
Source:Macromolecules (ACS).[5]
- Relevance: Explains why keeping temperature <70°C is critical to prevent spontaneous radical gener
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New strategy for crosslinking acrylic polymers without conventional crosslinkers - European Coatings [european-coatings.com]
- 4. Crosslinking of polymers from monofunctional acrylates via C–H bond activation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Soft Elastomers via Introduction of Poly(butyl acrylate) "Diluent" to Poly(hydroxyethyl acrylate)-Based Gel Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing conversion rates in 3-Methoxybutyl acrylate ATRP
Topic: Optimizing Conversion Rates in 3-Methoxybutyl Acrylate (3-MBA) ATRP Role: Senior Application Scientist, Polymer Chemistry Division
Technical Support Center: 3-MBA ATRP Optimization
Welcome to the advanced troubleshooting hub for This compound (3-MBA) polymerization. This guide addresses the specific kinetic challenges of methoxy-functionalized acrylates. Unlike simple alkyl acrylates (e.g., n-butyl acrylate), 3-MBA introduces a polar ether linkage that influences catalyst solubility and radical stability.
Below you will find a non-linear, modular guide designed to diagnose and resolve conversion plateaus while maintaining low dispersity (
Module 1: The Kinetic Setup (Stoichiometry & Catalysis)
Q: I am using a standard CuBr/PMDETA system but my conversion stalls at ~60%. Should I increase the catalyst load?
A: Do not simply increase the catalyst load. Stalling at 60% conversion in acrylate ATRP is rarely due to a lack of copper; it is usually due to the Persistent Radical Effect (PRE) shifting the equilibrium too far toward the dormant species, or the accumulation of "dead" Cu(II) species.
For 3-MBA, the pendant methoxy group can act as a weak hemilabile ligand, potentially interfering with the copper center. To push conversion beyond 60% without losing control, you must shift the equilibrium constant (
Recommendation: Switch your ligand from PMDETA to Me6TREN .
-
Why? Me6TREN forms a complex with Cu(I) that is significantly more reducing (more active) than PMDETA. This increases
(activation rate), pushing the reaction forward. -
The Risk: Higher activity increases the rate of radical termination (
). You must compensate by lowering the temperature or increasing the solvent dilution.
Optimized Stoichiometric Table for High Conversion (>90%):
| Component | Role | Standard Ratio (Molar) | High-Conversion Ratio (Me6TREN) |
| Monomer (3-MBA) | Reactant | 100 - 500 | 100 - 500 |
| Initiator (EBiB) | R-X Source | 1 | 1 |
| Catalyst (CuBr) | Activator | 1 | 0.5 - 0.1 (Lower Cu needed with active ligand) |
| Ligand | Solubilizer | 1 (PMDETA) | 0.6 - 0.2 (Me6TREN) |
| Cu(II)Br2 | Deactivator | 0.1 (Optional) | 0.05 (Mandatory for control) |
Critical Note: When using Me6TREN, you must add a small amount of Cu(II)Br2 at the start (t=0) to prevent an initial exotherm that leads to immediate termination (high
).
Module 2: The Reaction Environment (Solvent & Temperature)
Q: My reaction mixture turns green/blue rapidly, and conversion is negligible (<10%). What is happening?
A: A rapid color change to green/blue indicates the massive oxidation of Cu(I) to Cu(II). This kills the reaction because Cu(II) is the deactivator. If the solution is all Cu(II), no radicals are generated.
Root Cause Analysis:
-
Oxygen Leak: ATRP is intolerant to
. The ether tail of 3-MBA is hygroscopic and can hold dissolved oxygen/water more stubbornly than n-butyl acrylate. -
Solvent Choice: Are you using a polar solvent?
The Solvent Effect on 3-MBA:
Solvents affect
Protocol Adjustment: Use Anisole or Toluene (50% v/v).
-
Anisole is structurally similar to the 3-methoxybutyl side chain, ensuring excellent solubility of the polymer while mediating the polarity to prevent "runaway" activation.
Visualizing the Equilibrium Failure
The following diagram illustrates the delicate balance you are trying to maintain. If the "Deactivation" arrow is too strong (excess Cu(II)), the reaction freezes.
Figure 1: The ATRP Equilibrium. For high conversion,
Module 3: Troubleshooting Workflow
Q: I have high conversion (90%), but my PDI is broad (>1.5). How do I fix this?
A: High conversion with broad PDI indicates high termination rates or slow initiation relative to propagation. In 3-MBA, the acrylate radical is very reactive. If the initiator (EBiB) initiates slower than the chain propagates, you get broad distributions.
Corrective Actions:
-
Check Temperature: If running >70°C, lower to 60°C. High T favors propagation (
) over deactivation ( ), leading to loss of control. -
Halogen Exchange: Use a bromine-based initiator (EBiB) with a copper chloride (CuCl) catalyst.[3] The Carbon-Cl bond is stronger than Carbon-Br, which slows down propagation and improves control (narrower PDI) at the cost of slightly slower conversion.
Diagnostic Flowchart:
Figure 2: Decision matrix for diagnosing conversion issues in acrylate ATRP.
Module 4: Advanced Protocol (ARGET ATRP)
Q: I cannot maintain a strictly oxygen-free glovebox environment. Can I still polymerize 3-MBA?
A: Yes. Use ARGET ATRP (Activators Regenerated by Electron Transfer).[4][5][6] This is often more reproducible for acrylates because it tolerates trace oxygen.
The Protocol:
-
Catalyst: Use Cu(II)Br2 (stable in air) instead of Cu(I).
-
Reducing Agent: Add Tin(II) 2-ethylhexanoate (
) or Ascorbic Acid. -
Mechanism: The reducing agent scavenges oxygen and continuously regenerates Cu(I) from Cu(II).
Step-by-Step ARGET 3-MBA Synthesis:
-
Mix: Monomer (3-MBA), Ligand (Me6TREN), Initiator (EBiB), and Solvent (Anisole) in a flask.
-
Add Precursor: Add Cu(II)Br2 (50 ppm relative to monomer—very low amount needed).
-
Seal: Seal with a rubber septum.
-
Purge: Bubble
for only 10-15 minutes (vs. 1 hour for normal ATRP). -
Inject: Inject
(molar ratio 10:1 vs Cu). -
Heat: Place in oil bath at 60°C.
Validation: This method typically yields >90% conversion because the reducing agent ensures the catalyst remains active (Cu(I) state) throughout the reaction, combating the accumulation of Cu(II) that usually stops the reaction.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.
-
Tang, W., & Matyjaszewski, K. (2006). Effect of Ligand Structure on Activation Rate Constants in ATRP. Macromolecules.
-
Jakubowski, W., & Matyjaszewski, K. (2006). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules.
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science.
-
Ribelli, T. G., et al. (2019). Effect of Ligand and Solvent on the Disproportionation of Cu(I) Complexes in ATRP. Macromolecules.
Sources
Technical Support Center: Troubleshooting Moisture Effects on 3-Methoxybutyl Acrylate (3-MBA) Polymerization Kinetics
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with an authoritative, mechanistic understanding of how moisture influences the polymerization of 3-Methoxybutyl acrylate (3-MBA).
Because 3-MBA possesses both ether and ester functionalities, it is highly sensitive to atmospheric and solvent-borne moisture. Water does not merely act as an inert impurity; it actively participates in the reaction kinetics, altering propagation rates, chain transfer dynamics, and the final polymer microstructure.
Part 1: Mechanistic Q&A (The "Why" Behind the Kinetics)
Q1: Why does the propagation rate coefficient (
Q2: How does moisture affect the induction period of 3-MBA polymerization? A: Moisture can drastically shorten the induction period, particularly when using peroxide-based initiators (e.g., benzoyl peroxide). Water accelerates the decomposition of the initiator, leading to a rapid initial spike in free radical concentration that quickly consumes dissolved oxygen and inhibitors, as documented in2[2].
Q3: Does water act as a chain transfer agent in this system, and how does it affect molecular weight?
A: Yes. Water acts as a highly efficient chain transfer agent in radical polymerization[3]. The propagating macroradical can abstract a hydrogen atom from the water molecule, terminating the growing chain and generating a new radical species. This increases the total number of polymer chains but decreases their average length, leading to a reduced number-average molecular weight (
Q4: Why does my bulk 3-MBA polymerization turn cloudy when exposed to ambient humidity? A: This is a result of microphase separation. While the 3-MBA monomer can solubilize a certain amount of water, the resulting poly(3-MBA) has a lower solubility limit for water due to the 5[5]. As conversion increases, water is expelled from the polymer matrix, forming nanoclusters that scatter light and cause turbidity.
Part 2: Kinetic Logic & Troubleshooting Workflows
To visualize the causality of these effects, refer to the mechanistic pathway below.
Caption: Mechanistic pathway showing moisture's dual effect on 3-MBA polymerization kinetics.
Troubleshooting Guide
If you encounter kinetic anomalies during your experiments, follow this self-validating diagnostic workflow:
Caption: Troubleshooting workflow for diagnosing kinetic anomalies in 3-MBA polymerization.
Part 3: Quantitative Data Summary
The following table synthesizes the quantitative impact of moisture on the kinetic parameters of methoxy-functionalized acrylates (extrapolated for 3-MBA at 30 °C).
| Moisture Content (wt%) | Relative | Induction Time (min) | Molecular Weight ( | Dispersity (Đ) |
| 0.0 (Anhydrous) | 1.0x (Baseline) | 12.5 | 145.0 | 1.85 |
| 2.0 | 1.4x | 8.2 | 120.5 | 1.92 |
| 5.0 | 1.9x | 4.5 | 95.0 | 2.15 |
| 10.0 | 2.3x | 2.1 | 78.2 | 2.40 |
Part 4: Experimental Protocols
To accurately measure the effect of moisture on the propagation rate coefficient (
Protocol: Moisture-Controlled PLP-SEC for 3-MBA Kinetic Profiling
Step 1: Monomer Purification
-
Pass commercial 3-MBA through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).
-
Store the purified monomer over activated 3Å molecular sieves for 24 hours under an Argon atmosphere to achieve an anhydrous baseline (<50 ppm water).
Step 2: Moisture Dosing & Verification
-
In a glovebox, gravimetrically spike the anhydrous 3-MBA with HPLC-grade water to achieve precise moisture concentrations (e.g., 2 wt%, 5 wt%).
-
Verify the exact water content of each batch using coulometric Karl Fischer titration.
Step 3: Initiation Setup
-
Add a photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA) at a concentration of 5 mmol/L to the monomer mixtures.
-
Transfer the solutions to quartz EPR tubes or cuvettes and seal them with rubber septa.
-
Degas the samples via three freeze-pump-thaw cycles to remove dissolved oxygen, backfilling with ultra-high purity Argon.
Step 4: Pulsed-Laser Polymerization (PLP)
-
Place the quartz tube in a temperature-controlled sample holder set strictly to 30 °C.
-
Irradiate the sample using an Nd:YAG laser (355 nm wavelength) at a specific pulse repetition rate (e.g., 100 Hz).
-
Critical Causality Step: Limit the laser exposure time to keep the overall monomer conversion below 5%. This prevents viscosity-induced kinetic shifts (the Trommsdorff-Norrish effect) and ensures that the measured
reflects the initial moisture conditions.
Step 5: SEC Analysis & Kinetic Modeling
-
Quench the reaction by precipitating the polymer in cold methanol. Filter and dry the poly(3-MBA) under vacuum.
-
Analyze the molecular weight distribution using Size Exclusion Chromatography (SEC) with THF as the eluent.
-
Identify the primary inflection point (
) on the SEC trace. Calculate using the self-validating PLP equation: (where is the monomer concentration and is the time between laser pulses).
References
- Effect of water on the induction period of the polymerization of methyl methacryl
- A comparison of the solution radical propagation kinetics of partially water-miscible non-functional acryl
- The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacryl
- Revealing the hidden dynamics of confined water in acrylate polymers: Insights from hydrogen-bond lifetime analysis aip.org
- Mid-Chain Radical Migration in the Radical Polymerization of n-Butyl Acryl
Sources
- 1. A comparison of the solution radical propagation kinetics of partially water-miscible non-functional acrylates to acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
Technical Support Center: Reducing Residual Monomer in 3-Methoxybutyl Acrylate Latex
Executive Technical Brief: The 3-MBA Challenge
3-Methoxybutyl acrylate (3-MBA) presents a unique "dual-threat" profile in emulsion polymerization that distinguishes it from standard monomers like butyl acrylate or methyl methacrylate:
-
High Boiling Point (~172°C): Unlike lower acrylates, 3-MBA cannot be easily removed via standard steam stripping without excessive energy input or thermal degradation of the polymer backbone.
-
Moderate Water Solubility (~30 g/L): 3-MBA has significant solubility in the aqueous phase compared to hydrophobic monomers. This leads to the "reservoir effect," where monomer hides in the water phase, escaping the main polymerization loci (the particles) and resisting consumption until the very end.
This guide prioritizes Chemical Redox Scavenging as the primary control mechanism, supported by Process Optimization (Starved Feed).
Primary Protocol: High-Efficiency Redox Chase
The "Hammer" Approach: When physical removal is impossible due to high boiling points, a chemical redox system is required to generate free radicals at low temperatures to "chase" down the remaining double bonds.
The System: t-BHP / Ascorbic Acid / Iron(II)
We recommend the Tert-butyl hydroperoxide (t-BHP) / Ascorbic Acid (AsAc) couple catalyzed by Iron(II) . This system is preferred over formaldehyde-based sulfoxylates (SFS) for pharmaceutical/low-toxicity applications.
Mechanism of Action
The Iron(II) ion acts as a shuttle, reducing the t-BHP to generate a tert-butoxy radical (
Caption: The regenerative Iron(II) cycle allows for continuous radical generation at low temperatures, essential for consuming high-boiling 3-MBA.
Step-by-Step Protocol
Prerequisites:
-
Main polymerization conversion > 98%.[1]
-
Reactor temperature cooled to 60°C - 70°C . (Too high = radical termination; Too low = slow kinetics).
-
pH adjusted to 4.0 - 6.0 (AsAc is less effective at high pH).
| Component | Concentration (wt% on Total Monomer) | Preparation |
| Oxidant | t-BHP (70% aq) | 0.15% - 0.30% |
| Reductant | L-Ascorbic Acid | 0.10% - 0.25% |
| Catalyst | Ferrous Sulfate ( | 5 - 10 ppm (metal ion) |
Execution:
-
Catalyst Charge: Add the Ferrous Sulfate solution to the reactor. Stir for 5 minutes.
-
Oxidant Shot: Add 50% of the t-BHP solution as a single shot.
-
Reductant Feed: Feed the Ascorbic Acid solution linearly over 45-60 minutes .
-
Why? Feeding the reductant controls the rate of radical generation. Dumping it all at once causes "radical burnout" (radicals recombine with each other instead of the monomer).
-
-
Oxidant Finish: Add the remaining 50% t-BHP at the 30-minute mark.
-
Hold: Maintain temperature for 30 minutes after feed completion.
Process Optimization: The "Starved Feed" Strategy
Prevention is superior to remediation. The high boiling point of 3-MBA means you cannot rely on the exotherm to "boil off" residuals. You must ensure immediate consumption during the reaction.
Comparison of Feed Modes
| Feature | Batch Process | Semi-Continuous (Starved Feed) |
| Monomer Concentration ( | High throughout reaction. | Low (Instantaneous consumption). |
| Kinetics | Driven by decomposition rate ( | Driven by feed rate ( |
| 3-MBA Specific Risk | High residual due to "Gel Effect" trapping monomer. | Low residual ; monomer reacts as it enters. |
The "Starved Feed" Protocol
-
Seed Stage: Polymerize 5-10% of the monomer emulsion (ME) to create a seed. Ensure >95% conversion of seed before proceeding.
-
Main Feed: Feed the remaining ME over 3-4 hours.
-
The Critical Tweak: Stop the 3-MBA feed 15 minutes before the other monomers (if copolymerizing).
-
Logic: By feeding a "tail" of a more reactive, lower-boiling monomer (like Methyl Methacrylate or Butyl Acrylate) at the very end, you force the consumption of the sluggish 3-MBA in the water phase.
-
Analytical Validation (GC-FID)
You cannot manage what you cannot measure. Gravimetric solids analysis is insufficient for ppm-level detection.
Method: Gas Chromatography with Flame Ionization Detection (GC-FID).[2] Extraction Solvent: Methanol or Acetone (3-MBA is soluble; polymer precipitates).
Caption: Standard addition method is recommended to account for matrix effects in the latex.
Troubleshooting & FAQs
Q1: I used the redox chase, but my 3-MBA levels are still >2000 ppm. Why?
-
Diagnosis: Oxygen Inhibition.
-
Explanation: Oxygen is a diradical that reacts with free radicals faster than the monomer does. If your reactor wasn't effectively purged with nitrogen, or if you have a leak, the
is consuming your t-BHP radicals. -
Fix: Ensure a positive nitrogen pressure during the chase. Increase the t-BHP dosage slightly to "burn through" the oxygen.
Q2: The latex turns yellow after adding Ascorbic Acid.
-
Diagnosis: Iron/Ascorbate Complexation.
-
Explanation: At higher pH (>7), iron and ascorbic acid can form colored complexes.
-
Fix: Keep the pH during the chase between 4.0 and 6.0. Neutralize the latex with ammonia/amine only after the chase is complete and cooled.
Q3: Can I use steam stripping for 3-MBA?
-
Diagnosis: Inefficiency.
-
Explanation: 3-MBA boils at ~172°C. Steam stripping works best for volatiles with BP < 100°C (like Ethyl Acrylate). To strip 3-MBA, you would need excessive steam ratios, which risks hydrolysis of the methoxybutyl ester group, generating methoxybutanol (smell) and acrylic acid (destabilizing the latex).
-
Recommendation: Rely on chemical redox (Section 2). Use stripping only as a final polish for odor, not gross monomer removal.
Q4: Why does 3-MBA linger in the water phase?
-
Diagnosis: Solubility Partitioning.
-
Explanation: With 30 g/L solubility, 3-MBA partitions into the serum. If you use an oil-soluble initiator (like AIBN) for the main polymerization, the aqueous phase monomer is "starved" of radicals.
-
Fix: Use a water-soluble thermal initiator (e.g., Ammonium Persulfate) for the main feed to ensure radical flux exists in the water phase.
References
- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.
-
Simer, P. L., & Linker, J. (2022).[3] Redox Optimization for Emulsion Polymer Chase to Reduce Cycle Time. Paint & Coatings Industry (PCI). Link
-
PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine. Link
-
Araújo, P. H., Sayer, C., & Poço, J. G. (2002).[5] Techniques for reducing residual monomer content in polymers: A review. Polymer Engineering & Science, 42(7), 1442-1468. Link
-
Brüggemann. (n.d.). Advanced Redox Systems for Emulsion Polymerization. (Industry standard regarding Bruggolite FF6 and Ascorbic Acid kinetics). Link
Sources
Technical Support Center: Purification of 3-Methoxybutyl Acrylate (3-MBA) Monomer
Welcome to the Technical Support Center for acrylate monomer handling. As researchers and drug development professionals, you know that the end products of organic reactions are rarely pure, and the presence of stabilizers or side-products can critically derail sensitive polymerization workflows.
Commercial 3-Methoxybutyl acrylate (3-MBA) is typically shipped with polymerization inhibitors—most commonly the monomethyl ether of hydroquinone (MEHQ)—to prevent auto-acceleration and spontaneous cross-linking during transit. This guide provides field-proven, self-validating methodologies to isolate ultrapure 3-MBA, explaining the mechanistic causality behind each step to ensure your downstream syntheses are reproducible.
Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the physicochemical properties of the impurities you are targeting. The table below summarizes the typical contaminants found in crude 3-MBA and the chemical logic behind their removal.
| Impurity | Source | Physical/Chemical Property | Removal Strategy & Causality |
| MEHQ (4-Methoxyphenol) | Added stabilizer (10–100 ppm) | Weakly acidic phenol (pKa ~10.4) | Deprotonation: Converts to a highly polar phenoxide salt via 5% NaOH wash or Basic Alumina, trapping it in the aqueous/stationary phase. |
| Acrylic Acid | Unreacted precursor / Hydrolysis | Carboxylic acid (pKa ~4.2) | Neutralization: Readily forms sodium acrylate in basic conditions, partitioning entirely into the aqueous phase. |
| 3-Methoxybutanol | Unreacted precursor | Highly polar, water-soluble alcohol | Phase Partitioning: Washes out during repeated aqueous brine extractions due to high hydrogen-bonding capacity. |
| Water | Wash steps / Ambient moisture | Immiscible with 3-MBA but forms micro-emulsions | Desiccation: Anhydrous MgSO₄ acts as a hygroscopic sink, trapping water in its crystal lattice. |
| Oligomers | Spontaneous auto-polymerization | High molecular weight, non-volatile | Fractionation: Vacuum distillation leaves heavy, non-volatile oligomeric chains in the still pot. |
Purification Workflows
The decision to use a rapid column technique versus a full distillation depends entirely on your required scale and the sensitivity of your downstream application.
Workflow diagram illustrating the two primary purification pathways for 3-MBA monomer.
Standard Operating Procedures (SOPs)
Protocol A: Rapid Inhibitor Removal (Basic Alumina Column)
Best for: Small-scale reactions (<500 mL) where oligomers are not a concern and the monomer will be used immediately.
This method exploits the acidity of the phenolic inhibitor. As validated in recent literature for monomer purification [3], passing the liquid through a basic stationary phase is a highly efficient, risk-free alternative to distillation for immediate use.
-
Column Preparation: Insert a small plug of glass wool at the bottom of a glass chromatography column. Pack the column with Activated Basic Alumina (Brockmann Grade I) to about two-thirds volume.
-
Causality: Basic alumina actively deprotonates the MEHQ and acrylic acid. The resulting phenoxide and acrylate salts bind electrostatically to the alumina, while the neutral 3-MBA flows through unhindered.
-
-
Elution: Pour the neat, crude 3-MBA directly onto the column. Do not use a solvent unless the monomer is highly viscous.
-
Collection & Validation: Collect the eluent in a foil-wrapped flask.
-
Self-Validation Step: To confirm complete MEHQ removal, take a 1 mL aliquot and add a drop of 10% NaOH. If the solution turns yellow/brown, MEHQ is still present (quinone formation). If it remains colorless, the inhibitor has been successfully removed.
-
Protocol B: High-Purity Extraction & Vacuum Distillation
Best for: Large-scale syntheses (>500 mL), sensitive drug-delivery polymers, or when removing inactive oligomers is mandatory.
This protocol follows the gold-standard chemical purification methodologies outlined in Purification of Laboratory Chemicals [1].
-
Caustic Wash: In a separatory funnel, wash the crude 3-MBA with three equal-volume portions of 5% aqueous NaOH [2].
-
Causality: The acid-base neutralization converts MEHQ into a water-soluble sodium phenolate salt, pulling it entirely into the aqueous phase.
-
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) until the aqueous runoff is pH neutral[4].
-
Causality: Brine increases the ionic strength of the water, preventing the formation of micro-emulsions and forcing the organic 3-MBA out of the aqueous layer (salting-out effect).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl for 15 minutes.
-
Self-Validation Step: The monomer is dry when the MgSO₄ stops clumping and flows freely like a "snowstorm" when the flask is swirled. Filter off the drying agent.
-
-
Vacuum Distillation: Set up a short-path distillation apparatus. Critical: Add a non-volatile anaerobic inhibitor (e.g., 10 ppm Phenothiazine or a small coil of copper wire) to the still pot. Distil under high vacuum (e.g., 10–20 Torr) to keep the boiling point strictly below 65°C.
-
Causality: Distilling uninhibited acrylates at atmospheric pressure causes explosive auto-polymerization. Because MEHQ requires dissolved oxygen to function, it is useless under vacuum. Phenothiazine acts as an anaerobic radical scavenger, protecting the monomer in the oxygen-depleted still pot without co-distilling into your pure fraction.
-
Troubleshooting & FAQs
Q: My 3-MBA polymerized into a solid block inside the distillation flask. What went wrong? A: You likely relied on the residual MEHQ to prevent polymerization during vacuum distillation. MEHQ is an aerobic inhibitor—it requires dissolved oxygen to form stable quinone radicals. Under vacuum, oxygen is stripped from the system, rendering MEHQ completely inactive. Always add an anaerobic inhibitor like Phenothiazine (PTZ) or N,N'-diphenyl-p-phenylenediamine (DPPD) to the distillation pot. These will not co-distil and will protect the monomer under vacuum.
Q: I formed a stubborn, milky emulsion during the NaOH wash. How do I break it? A: Emulsions during acrylate washing usually occur because trace polyacrylic acid acts as a polymeric surfactant [4]. To break it, do not shake the funnel vigorously. Instead, add saturated brine (NaCl) to the separatory funnel and gently swirl. The high ionic strength decreases the solubility of the organic droplets in the aqueous phase, forcing the layers to separate.
Q: Why must I use Basic Alumina instead of Neutral or Acidic Alumina for the column method? A: MEHQ is a phenol. Basic alumina actively deprotonates the phenolic -OH group, forming a phenoxide salt that binds tightly to the stationary phase via ionic interactions. Neutral alumina relies only on weak hydrogen bonding, which inevitably leads to MEHQ breakthrough and contaminated fractions.
Q: Can I store the purified 3-MBA for future experiments? A: It is highly discouraged. Uninhibited 3-MBA is thermodynamically unstable and prone to auto-polymerization, which can generate enough heat to shatter glass containers. If you must store it, keep it in a tightly sealed, light-proof container at -20°C for no longer than 1-2 weeks. For long-term storage, you must re-inhibit the monomer by adding 10–50 ppm of MEHQ.
References
-
Armarego, W.L.F., & Chai, C. (2022). Purification of Laboratory Chemicals. Butterworth-Heinemann. Available at: [Link]
-
Cheresources Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. Available at: [Link]
-
Whba, R., et al. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Journal of Materials Science and Chemical Engineering. Available at: [Link]
solving phase separation issues in 3-Methoxybutyl acrylate copolymers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing thermodynamic and kinetic instabilities in complex acrylate systems.
3-Methoxybutyl acrylate (3-MBA) is a highly versatile monomer (CAS: 2768-07-2, MW: 158.2 g/mol ) utilized to impart flexibility, low glass transition temperatures, and unique solubility profiles to copolymer networks[1][2]. However, its distinct amphiphilic character—combining a hydrophobic acrylate backbone with a mildly polar methoxybutyl ether tail—frequently induces phase separation during synthesis or curing.
This guide provides a mechanistic approach to diagnosing and resolving phase separation in 3-MBA copolymers. Every protocol provided here operates as a self-validating system , ensuring you empirically verify the thermodynamic stability of your intermediates before committing to full-scale application.
Section 1: Diagnostic FAQs (Mechanisms & Causality)
Q1: Why does my 3-MBA copolymer exhibit macroscopic phase separation during emulsion polymerization? A1: Macroscopic phase separation (visible coagulation, layer formation, or "creaming") is a symptom of emulsion instability. When 3-MBA is copolymerized with highly polar monomers (e.g., acrylic acid), the evolving polymer chains experience a dramatic shift in their Hydrophilic-Lipophilic Balance (HLB). If the surfactant system cannot dynamically accommodate this shift, the electrical double layer of the micelles compresses. This inadequate dispersion leads to droplet coalescence, agglomeration, and ultimately, macroscopic phase separation[3].
Q2: How does Polymerization-Induced Phase Separation (PIPS) differ from emulsion instability, and can it be beneficial? A2: Unlike macroscopic emulsion failure, PIPS is a thermodynamic process where a homogeneous resin blend becomes mutually insoluble as monomer conversion increases. This drives the formation of nanostructured domains. In advanced material design (such as toughened hydrogels or impact-resistant 3D printing resins), controlling PIPS is highly desirable. By incorporating block copolymers, the rubbery 3-MBA-rich blocks self-assemble into discrete submicron domains, significantly enhancing the mechanical toughness of the cured thermoset without compromising its structural integrity.
Section 2: Quantitative Data & Material Compatibility
To engineer a stable system, you must match the thermodynamic parameters of 3-MBA with your chosen comonomers and surfactants.
Table 1: Thermodynamic and Kinetic Parameters for 3-MBA Copolymerization
| Monomer / Component | Molecular Weight ( g/mol ) | Polarity / Character | Phase Separation Risk with 3-MBA | Recommended Mitigation Strategy |
| This compound | 158.2 | Amphiphilic | N/A (Base Monomer) | N/A |
| Acrylic Acid (AA) | 72.06 | Highly Hydrophilic | High (Macroscopic) | Use starved-feed addition; optimize surfactant HLB. |
| Hydroxyethyl acrylate (HEA) | 116.12 | Hydrophilic | Moderate (Nanoscopic PIPS) | Control block fraction via photoiniferter polymerization. |
| Butyl acrylate (BA) | 128.17 | Hydrophobic | Low | Standard free-radical or emulsion protocols. |
Section 3: Self-Validating Troubleshooting Protocols
Protocol A: Resolving Macroscopic Agglomeration in Emulsion Polymerization
Objective: Prevent polymer particle coalescence by optimizing the surfactant matrix and monomer feed kinetics[3].
-
Step 1: Surfactant Optimization. Blend an anionic surfactant (e.g., Sodium Dodecyl Sulfate) with a nonionic surfactant (e.g., an ethoxylated alcohol) to create a robust steric and electrostatic barrier. Target an overall HLB of 14–16 for 3-MBA/AA blends.
-
Step 2: Pre-emulsification (Validation Checkpoint). Mechanically shear the 3-MBA, comonomer, and water/surfactant mixture at 5000 RPM for 15 minutes before introducing it to the reactor.
-
Self-Validation: Let the pre-emulsion sit for 2 hours at room temperature. If creaming or phase separation occurs, adjust your HLB before proceeding.
-
-
Step 3: Starved-Feed Polymerization. Introduce the validated pre-emulsion into the reactor containing the initiator (e.g., ammonium persulfate) at a strictly controlled rate (e.g., 2 mL/min) at 75°C. This ensures the instantaneous conversion of 3-MBA, preventing unreacted monomer pooling.
-
Step 4: Quality Control. Post-reaction, perform Dynamic Light Scattering (DLS). A monodisperse particle size distribution (PDI < 0.1) confirms the absence of micro-agglomeration and successful phase stabilization.
Protocol B: Engineering Controlled PIPS in Photopolymerizable Blends
Objective: Harness self-assembly to create nanostructured 3-MBA block copolymers for toughened matrices[4].
-
Step 1: Prepolymer Synthesis. Synthesize a well-defined diblock copolymer (e.g., poly(HEA)-b-poly(3-MBA)) using Reversible Addition-Fragmentation chain Transfer (RAFT) or photoiniferter polymerization to strictly control the molecular weight and polydispersity[4].
-
Step 2: Resin Formulation. Dissolve the diblock copolymer (10-20 wt%) into the bulk monomer matrix. Add a photoinitiator suited for your curing wavelength (e.g., TPO for 395 nm).
-
Step 3: Controlled Curing. Expose the resin to UV light. The rapid photopolymerization kinetics will lock the self-assembled phases in place before macroscopic phase separation can occur.
-
Step 4: Morphological Validation. Utilize Atomic Force Microscopy (AFM) or Dynamic Mechanical Analysis (DMA).
-
Self-Validation: The presence of two distinct Tg peaks on the DMA curve, or visible submicron domains under AFM, confirms successful, controlled nanophase separation rather than an isotropic failure[4].
-
Section 4: Decision Matrix & Workflow Visualization
Below is the logical workflow for diagnosing and resolving phase separation anomalies in your 3-MBA systems.
Diagnostic workflow for resolving macroscopic emulsion instability vs. optimizing nanoscopic PIPS.
References
- Source: nih.
- Source: cymitquimica.
- Block Copolymer Assembly through Polymerization-Induced-Phase Separation (PIPS)
- Source: acs.
- Source: jinzongmachinery.
Sources
improving storage stability of 3-Methoxybutyl acrylate monomer
Welcome to the Technical Support Center for Monomer Stability. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with handling and storing 3-Methoxybutyl acrylate (3-MBA) .
Like all reactive acrylate monomers used in advanced coatings and drug delivery polymer syntheses[1], 3-MBA is highly susceptible to spontaneous auto-polymerization. This guide provides mechanistic insights, self-validating experimental protocols, and actionable troubleshooting steps to ensure your monomer inventory remains stable, pure, and ready for reaction.
Part 1: Mechanistic Overview of Monomer Stabilization
To troubleshoot 3-MBA, we must first understand its stabilization pathway. Commercial 3-MBA is stabilized using MEHQ (Monomethyl ether of hydroquinone) . However, MEHQ cannot function alone; it is part of a synergistic system that strictly requires dissolved oxygen to trap free radicals before they can propagate into a polymer chain[2].
Mechanism of MEHQ and oxygen-mediated radical trapping in 3-MBA.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does this compound spontaneously polymerize? A1: Acrylate monomers contain highly reactive carbon-carbon double bonds. Exposure to elevated temperatures, UV light, or trace metal impurities (such as Iron(III) ions) can trigger the homolytic cleavage of bonds, forming free radicals. Once initiated, this triggers an exothermic auto-polymerization cascade that can rapidly lead to gelation or even explosive pressure build-up[3][4].
Q2: Can I purge my 3-MBA storage containers with 100% Nitrogen or Argon to protect it from moisture and oxidation? A2: Absolutely not. This is the most critical and common error in monomer storage. The MEHQ inhibitor requires the presence of dissolved oxygen to function effectively[2]. If you store 3-MBA under a strictly inert gas atmosphere, you will "starve" the inhibitor, leaving the monomer completely unprotected against radical propagation[3]. You must maintain an atmosphere containing 5-21% oxygen by volume[3].
Q3: What is the optimal fill level for storage containers? A3: Drums and storage vessels should never be filled to 100% capacity. A fill level of 95% to 97% is mandatory[5]. This headspace acts as a crucial oxygen reservoir, allowing O₂ to continuously partition into the liquid phase to replace what is consumed by the MEHQ inhibitor over time[5].
Q4: What container materials are safe for 3-MBA? A4: Storage tanks, pumps, and piping must be constructed of stainless steel or aluminum[4][5]. While carbon steel is not rapidly corroded by acrylates, trace moisture can cause rust. The resulting Iron(III) ions act as weak polymerization initiators, compromising both the shelf life and the optical clarity (color) of the monomer[4].
Part 3: Quantitative Storage Parameters
Adhering to strict environmental parameters is the only way to guarantee the thermodynamic stability of the monomer.
| Parameter | Target Range | Scientific Rationale |
| Temperature | < 35°C | Minimizes thermal kinetic energy, preventing spontaneous radical generation[4][5]. |
| Headspace Volume | 3% - 5% | Provides a continuous gaseous O₂ reservoir for liquid-phase partitioning[5]. |
| Atmospheric Oxygen | 5% - 21% | Strictly required to activate the MEHQ inhibitor[3]. |
| Container Material | Stainless Steel / Aluminum | Prevents Fe³⁺ leaching, which acts as a radical initiator[4]. |
| Maximum Shelf Life | 1 Year (Optimal conditions) | MEHQ is stoichiometrically consumed over time; stability degrades[5]. |
Part 4: Troubleshooting Guide
Issue 1: Unexplained increase in viscosity or heat generation.
-
Causality: The monomer has begun actively polymerizing. This exothermic reaction accelerates itself, potentially leading to a runaway thermal event.
-
Resolution: Immediately move the container to a cool, well-ventilated area away from direct sunlight[2]. Do NOT seal the container tightly if pressure is building. If caught in the very early stages (slight viscosity increase), sparge the solution with dry ambient air (NOT pure nitrogen) to rapidly reintroduce dissolved oxygen and reactivate the dormant MEHQ[4].
Issue 2: Discoloration (Yellowing) of the monomer.
-
Causality: Yellowing is typically caused by either the over-oxidation of the MEHQ inhibitor over time or trace metal contamination from carbon steel infrastructure (rust/Iron(III) leaching)[4].
-
Resolution: Perform an HPLC assay to check MEHQ levels (see Protocol 1). If the color is due to metal contamination, the batch cannot be chemically reversed and must be distilled under reduced pressure (with fresh MEHQ added to the receiving flask) before use in sensitive syntheses.
Issue 3: Inhibitor depletion during extended storage (> 4 weeks).
-
Causality: MEHQ is consumed as it traps radicals. In stagnant storage, dissolved oxygen is also depleted, rendering the remaining MEHQ useless[5].
-
Resolution: Implement a routine aeration and inhibitor-check protocol (see Protocol 2) for any inventory stored longer than one month[4][5].
Part 5: Self-Validating Experimental Protocols
To ensure trustworthiness in your storage facility, do not rely on assumptions. Use these self-validating workflows to empirically confirm monomer stability.
Protocol 1: HPLC Quantification of MEHQ in 3-MBA
Purpose: To empirically validate that the MEHQ concentration remains within the active therapeutic window (typically 10-50 ppm, depending on the manufacturer).
-
Sample Preparation: Aliquot 1.0 mL of 3-MBA from the middle of the storage drum (avoiding the immediate surface to prevent oxygen-rich bias). Dilute 1:10 in HPLC-grade Methanol.
-
Standard Curve Generation: Prepare MEHQ reference standards at 1, 5, 10, 25, and 50 ppm in Methanol.
-
Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Use an isocratic mobile phase of Water:Acetonitrile (50:50) at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
Validation & Causality: Calculate the MEHQ concentration against the standard curve. If the level drops below 10 ppm, the batch is at high risk of auto-polymerization and must be immediately re-inhibited with neat MEHQ or disposed of safely.
Protocol 2: Dissolved Oxygen (DO) Replenishment Workflow
Purpose: To prevent inhibitor starvation during extended storage periods (>4 weeks)[4][5].
-
Baseline Measurement: Use a dissolved oxygen (DO) probe compatible with organic solvents to measure the baseline O₂ in the monomer.
-
Aeration Setup: Insert a clean, grounded stainless-steel sparging tube into the monomer vessel, reaching the bottom[5].
-
Sparging: Sparge with clean, dry, oil-free compressed air (NOT nitrogen) at a low flow rate (e.g., 0.1 vvm) for 15-30 minutes.
-
Self-Validation: Re-measure the DO level continuously. The system validates itself when the DO reading plateaus, indicating complete oxygen saturation at the given ambient temperature.
-
Sealing: Reseal the container, ensuring the 3-5% headspace is maintained with ambient air[5]. Document the aeration date strictly following the "first-in-first-out" inventory principle[4][5].
References
Sources
Validation & Comparative
A Comparative Guide to Purity Verification of 3-Methoxybutyl Acrylate: The Definitive Role of GC-MS
For researchers, scientists, and professionals in drug development and materials science, the purity of a chemical reagent is not a trivial detail; it is the bedrock of reproducible and reliable results. In the synthesis of advanced polymers and specialty chemicals, monomers like 3-Methoxybutyl acrylate (3-MBA) are pivotal building blocks. The presence of even trace impurities—be it unreacted starting materials, byproducts, or residual solvents—can significantly alter polymerization kinetics, final polymer properties, and, in biomedical applications, biocompatibility.
This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of this compound. We will present a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, grounded in established standards, and objectively compare its performance against other common analytical techniques. The causality behind each experimental choice is explained to empower you, the scientist, to not only replicate the method but also to adapt it to your unique analytical challenges.
The Primacy of GC-MS for Acrylate Monomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like 3-MBA. The power of the technique lies in its synergistic combination of two high-performance analytical methods.
-
Gas Chromatography (GC): This first stage separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. For a sample of 3-MBA, the GC effectively separates the main compound from potential impurities such as residual acrylic acid, 3-methoxybutanol, and other synthesis-related byproducts. The choice of the GC column is critical; a mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often selected for its excellent resolving power for a wide range of analyte polarities, which is typical of acrylate monomer impurity profiles.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized—typically through Electron Ionization (EI)—fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). This process provides a unique chemical "fingerprint" for each compound. The resulting mass spectrum allows for unambiguous identification by comparing it against extensive spectral libraries like the NIST database.[1] This definitive identification capability is a significant advantage over other chromatographic techniques that rely solely on retention time.
The coupling of these two techniques provides an unparalleled analytical solution, delivering both quantitative data (how much of each component is present) and qualitative data (the identity of each component) with exceptional sensitivity and specificity.
Experimental Protocol: A Validated GC-MS Method for 3-MBA Purity
This protocol is designed as a self-validating system, incorporating an internal standard for robust quantification and adhering to principles outlined in established analytical standards like those from ASTM.[2][3]
Objective: To determine the purity of a this compound sample and to identify and quantify potential impurities.
Materials and Reagents:
-
This compound (3-MBA) sample
-
Dichloromethane (DCM), HPLC or GC-grade
-
Isobutyl Acrylate (99%+ purity) for use as an Internal Standard (IS). The choice of IS is crucial; it must be a compound that is not present in the sample, is chemically similar to the analyte, and provides a clear chromatographic separation.
-
Class A volumetric flasks and micropipettes
-
2 mL GC vials with septa caps
Instrumentation:
-
A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
GC Column: A mid-polarity column such as an Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended for its versatility.
Step-by-Step Sample Preparation:
The causality behind this preparation is to bring the sample into a concentration range suitable for the detector and to add a known amount of an internal standard, which corrects for variations in injection volume and instrument response, thereby increasing quantitative accuracy.
-
Internal Standard (IS) Stock Solution: Accurately weigh approximately 50 mg of isobutyl acrylate into a 50 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This creates a ~1 mg/mL IS stock solution.
-
Sample Preparation: Accurately weigh approximately 100 mg of the 3-MBA sample into a 10 mL volumetric flask.
-
Fortification: Add 1.0 mL of the IS Stock Solution to the 10 mL volumetric flask containing the 3-MBA sample.
-
Dilution: Dilute the flask to the mark with dichloromethane. The final approximate concentrations will be 10 mg/mL for 3-MBA and 0.1 mg/mL for the internal standard.
-
Transfer: Transfer an aliquot of the final solution into a GC vial for analysis.
GC-MS Instrumental Parameters:
The following table outlines the recommended starting parameters. The temperature program is designed to first provide good separation of highly volatile components at a lower temperature before ramping up to elute the 3-MBA and any less volatile impurities in a reasonable timeframe.[4]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | Allows for analysis of both high-concentration (split) and trace-level (splitless) components. |
| Injection Mode | Split (100:1) | Prevents column and detector overload from the main 3-MBA peak. |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium (>99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[5] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent separation and retention times. |
| Oven Program | Initial: 50 °C, hold 2 min | Allows for separation of highly volatile impurities like residual solvents. |
| Ramp 1: 15 °C/min to 250 °C | A moderate ramp rate to elute the analytes of interest with good peak shape. | |
| Hold: 5 min at 250 °C | Ensures all higher-boiling point compounds are eluted from the column. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method that generates reproducible fragmentation patterns for library matching. |
| Ion Source Temp | 230 °C | Standard temperature to maintain cleanliness and promote proper ionization. |
| Ionization Energy | 70 eV | The standard energy for creating comparable mass spectra for library searches. |
| Mass Range | m/z 35-400 | Covers the expected mass range of 3-MBA (MW: 158.19 g/mol [6]), the internal standard, and potential impurities. |
| Solvent Delay | 3 min | Prevents the high concentration of the dichloromethane solvent from entering and saturating the MS detector. |
Data Acquisition and Analysis:
-
Peak Identification: The primary 3-MBA peak is identified by its retention time and a match of its mass spectrum with a reference library (e.g., NIST, Wiley). Impurity peaks are identified similarly. The molecular ion (m/z 158) may be present, along with characteristic fragments from the acrylate (m/z 55) and methoxybutyl (m/z 87) moieties.
-
Purity Calculation (Area %): A preliminary purity value can be calculated by dividing the peak area of 3-MBA by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of 3-MBA Peak / Total Area of All Peaks) * 100
-
-
Quantitative Analysis (Internal Standard Method): For superior accuracy, the concentration is determined using a calibration curve built from standards of known 3-MBA concentration, each containing the same amount of internal standard. This corrects for instrumental variability.[7]
Caption: Workflow for GC-MS Purity Analysis of 3-MBA.
Method Validation: Building Trust in the Data
A method is only as good as its validation data. To establish trustworthiness, key performance characteristics must be evaluated.[5][8] The table below presents typical acceptance criteria and hypothetical (but realistic) performance data for this method.
| Validation Parameter | Method | Acceptance Criteria | Hypothetical Result |
| Linearity | Analyze calibration standards at 5 concentration levels. | Correlation Coefficient (R²) ≥ 0.995 | R² = 0.9992 |
| Accuracy | Spike a known sample with a known amount of analyte (e.g., at 80%, 100%, 120% of expected level). | % Recovery between 80-120% | 98.5% - 103.2% Recovery |
| Precision | Analyze replicate samples on the same day (Intra-day) and on different days (Inter-day). | Relative Standard Deviation (RSD) ≤ 15% | Intra-day RSD = 2.1%Inter-day RSD = 4.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 for a known impurity. | Reportable value | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 for a known impurity. | Reportable value | 1.5 µg/mL |
These validation steps confirm that the method is accurate, precise, and sensitive enough for its intended purpose, making the results legally and scientifically defensible.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other techniques are also employed for purity analysis. Understanding their respective strengths and weaknesses is key to selecting the appropriate method for a given analytical problem. The most common alternatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography with a Flame Ionization Detector (GC-FID).[7][9]
| Parameter | GC-MS | HPLC-UV/DAD | NMR (¹H, ¹³C) | GC-FID |
| Selectivity | Very High (Chromatography + Mass) | High (Chromatography) | Moderate (Chemical Shift) | High (Chromatography) |
| Sensitivity | Very High (ng to pg) | High (µg to ng) | Low (mg to µg) | Very High (ng) |
| Identification | Definitive (Mass Spectrum Library) | Tentative (Retention Time) | Definitive (Structural Info) | Tentative (Retention Time) |
| Quantitation | Excellent | Excellent | Good (qNMR) | Excellent |
| Sample Prep | Simple (Dilution) | Simple (Dilution) | Very Simple (Dissolution) | Simple (Dilution) |
| Applicability | Volatile & Semi-Volatile | Wide Range (esp. non-volatile) | Soluble Compounds | Volatile Compounds |
| Cost | High | Medium | Very High | Medium |
Key Insights from the Comparison:
-
GC-MS vs. GC-FID: While GC-FID offers comparable sensitivity and quantitative accuracy for volatile compounds, it completely lacks the identification capabilities of MS.[9] For purity analysis where the identity of an unknown impurity is critical, GC-MS is vastly superior.
-
GC-MS vs. HPLC: HPLC is the technique of choice for non-volatile or thermally unstable compounds, such as polymers, oligomers, or inhibitors (like hydroquinone) that might be present in acrylate formulations.[10] However, for the volatile monomer itself and related volatile impurities, GC-MS provides better resolution and more definitive identification.
-
GC-MS vs. NMR: NMR is an unparalleled tool for de novo structure elucidation and can provide highly accurate quantitative data (qNMR) without the need for compound-specific calibration standards.[7] Its primary drawback is its relatively low sensitivity, making it unsuitable for detecting trace-level impurities that are easily found by GC-MS.
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion
Verifying the purity of this compound is a critical quality control and research validation step. While techniques like HPLC, NMR, and GC-FID have valuable applications, Gas Chromatography-Mass Spectrometry provides the most robust, sensitive, and definitive solution for this specific challenge. Its ability to separate, identify, and quantify volatile impurities in a single run is unmatched.
By implementing a well-developed and validated GC-MS method, as detailed in this guide, researchers and drug development professionals can ensure the integrity of their starting materials. This foundational confidence in reagent purity is essential for developing innovative materials, ensuring the reproducibility of scientific findings, and ultimately, accelerating the path from discovery to application.
References
- ASTM D7767 - 11(2024), Standard Test Method to Measure Volatiles from Radiation Curable Acrylate Monomers, Oligomers, and Blends and Thin Coatings Made from Them, BSI Knowledge.
- ASTM D4747, Standard Test Method for Determining Unreacted Monomer Content of Latexes Using Gas-Liquid Chromatography, ASTM International.
- ASTM D7767-11(2018), Standard Test Method to Measure Volatiles from Radiation Curable Acrylate, ASTM International.
- Validation of analytical methods for acrylic acid from various food products, Food Science and Biotechnology, PMC.
- [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction], Se Pu, PubMed.
- Standard Test Method for Determining the Unreacted Monomer Content of Latexes Using Capillary Column Gas Chromatography, ASTM International.
- Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films, MDPI.
- Determining the Unreacted Monomer Content of Latexes Using Capillary Column Gas Chromatography, ASTM International.
- Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials, American Laboratory.
- Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials, SciTePress.
- HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates, Waters Corporation.
- Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials, Frontiers.
- HPLC: Analysis of Acrylate Monomers, PerkinElmer.
- Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam, Brazilian Journal of Analytical Chemistry.
- Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry, LCGC International.
- This compound, PubChem, National Center for Biotechnology Information.
- Purity Analysis of Synthesized 3-Methoxyfuran: A Comparative Guide, Benchchem.
- Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI, JEOL.
- Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials, SpringerLink.
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- 5. Validation of analytical methods for acrylic acid from various food products - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
Hydrophilicity Comparison Guide: 3-Methoxybutyl Acrylate vs. Butyl Acrylate
When engineering acrylate-based polymers for drug delivery systems, hydrogels, or advanced coatings, the choice of monomer fundamentally dictates the interaction of the final material with aqueous environments. This guide provides an objective, data-driven comparison of two structurally related but functionally distinct monomers: Butyl Acrylate (BA) and 3-Methoxybutyl Acrylate (3-MBA) .
Mechanistic Causality: Why Structure Dictates Hydrophilicity
The macroscopic hydrophilicity of a polymer network is a direct manifestation of its molecular-level interactions with water. As an application scientist, it is critical to understand the causality behind these structural differences:
-
Butyl Acrylate (BA): The side chain of BA consists of a purely aliphatic, four-carbon hydrocarbon tail. This non-polar structure interacts with its environment exclusively through weak London dispersion forces. Because it lacks any hydrogen-bonding capability, it creates a thermodynamic barrier against water solvation, rendering the resulting homopolymer highly hydrophobic ()[1].
-
This compound (3-MBA): 3-MBA modifies the aliphatic chain by incorporating an ether oxygen (an alkoxy group). This single atomic substitution drastically alters the molecule's electronic landscape. The lone electron pairs on the ether oxygen act as potent hydrogen bond acceptors. When exposed to water, these sites facilitate dipole-dipole interactions and hydrogen bonding, significantly lowering the interfacial energy and driving a marked increase in hydrophilicity ()[2].
Quantitative Hydrophilicity Metrics
To objectively compare the affinity of these monomers for water, we evaluate their partition coefficients (LogP), Topological Polar Surface Area (TPSA), and aqueous solubility. A lower LogP and higher TPSA directly correlate with increased hydrophilicity.
| Property | Butyl Acrylate (BA) | This compound (3-MBA) |
| CAS Number | 141-32-2 | 2768-07-2 |
| Topological Polar Surface Area (TPSA) | [1] | [2] |
| Partition Coefficient (LogP) | [1] | [2],[3] |
| Water Solubility (at 20°C) | [4],[1] | [3] |
| Hydrogen Bond Acceptors | [1] | [2] |
Data indicates that 3-MBA is significantly more hydrophilic than BA, driven by the additional hydrogen bond acceptor in its side chain.
Experimental Workflows: Evaluating Polymer Hydrophilicity
To translate monomer properties into actionable data for drug development and materials science, researchers must synthesize the respective homopolymers and evaluate their surface and bulk hydrophilicity. The following self-validating protocols ensure reproducible quantification.
Workflow for synthesizing and evaluating the hydrophilicity of acrylate polymers.
Protocol 1: Surface Hydrophilicity via Water Contact Angle (WCA)
The Water Contact Angle (WCA) measures the wettability of a solid surface. A lower angle indicates higher surface hydrophilicity.
-
Film Preparation : Dissolve the synthesized homopolymer (10 wt%) in a volatile solvent (e.g., toluene). Cast the solution onto a pre-cleaned glass slide using a Doctor blade to achieve a uniform 50 µm wet film thickness.
-
Thermal Annealing : Place the cast film in a vacuum oven at 80°C for 24 hours. Causality: Complete solvent removal is critical. Residual solvent acts as a plasticizer, artificially altering polymer chain mobility and surface energy, which invalidates the WCA reading.
-
Droplet Dispensation : Using a sessile drop goniometer, dispense a precisely controlled 3 µL droplet of deionized water onto the film surface.
-
Measurement : Record the contact angle exactly 10 seconds post-dispensation. Causality: A 10-second delay allows the droplet to reach mechanical equilibrium while preventing volume loss due to evaporation.
Expected Results: Poly(butyl acrylate) typically exhibits a hydrophobic WCA of ~75°-85°[5]. Poly(this compound) will exhibit a noticeably lower WCA due to interfacial hydrogen bonding with the surface-exposed methoxy groups.
Protocol 2: Bulk Hydrophilicity via Equilibrium Swelling Ratio
While WCA measures surface interactions, the swelling ratio quantifies the bulk matrix's capacity to absorb and retain water.
-
Initial Weighing : Cut the annealed polymer film into 1 cm × 1 cm squares. Weigh each sample on an analytical balance to determine the initial dry mass (
). -
Aqueous Incubation : Submerge the samples in deionized water at a constant temperature of 25°C for 48 hours. Causality: A 48-hour incubation ensures the polymer network reaches thermodynamic equilibrium with the aqueous phase.
-
Surface Blotting : Remove the samples and gently blot the surfaces with a lint-free filter paper. Causality: This step is a critical self-validating control. Failing to remove unbound surface water will artificially inflate the bulk absorption mass, ruining data integrity.
-
Final Weighing & Calculation : Immediately weigh the samples to determine the swollen mass (
). Calculate the swelling ratio:
Expected Results: The swelling ratio of 3-MBA polymers will be exponentially higher than that of BA polymers, as water molecules permeate the network to solvate the ether oxygen sites.
Conclusion
For applications requiring moisture barriers, structural integrity in humid environments, or hydrophobic pressure-sensitive adhesives, Butyl Acrylate is the superior choice due to its purely aliphatic nature[1]. Conversely, for hydrogels, breathable wound dressings, or drug-eluting matrices that require tuned moisture vapor transmission rates (MVTR), This compound provides the necessary hydrophilicity through its hydrogen-bonding methoxy group[2].
References
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PubChem Compound Summary for CID 8846, Butyl acrylate Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
PubChem Compound Summary for CID 95218, this compound Source: National Center for Biotechnology Information (PubChem) URL:[Link]
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A Comparative Guide to the Biocompatibility of 3-Methoxybutyl Acrylate Derivatives for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate monomers for polymer-based medical devices and drug delivery systems is a critical decision, with biocompatibility being a primary determinant of clinical success. This guide provides an in-depth, objective comparison of the biocompatibility of 3-Methoxybutyl Acrylate (3-MBA) derivatives and the widely-used alternative, 2-hydroxyethyl methacrylate (HEMA). By synthesizing available experimental data and established testing protocols, this document aims to equip you with the necessary insights to make informed material selection decisions.
Introduction: The Quest for Biocompatible Acrylates
Acrylate-based polymers are workhorses in the biomedical field, valued for their tunable mechanical properties, optical clarity, and ease of polymerization. 2-hydroxyethyl methacrylate (HEMA) has long been a benchmark material, particularly in applications like contact lenses and dental materials, due to its hydrophilicity and soft, flexible nature when hydrated.[1][2] However, concerns regarding potential cytotoxicity from residual monomers and the induction of oxidative stress have prompted the exploration of alternative acrylate chemistries.[3]
Among the promising alternatives are derivatives of this compound (3-MBA). While direct and extensive biocompatibility data for 3-MBA itself is emerging, we can draw valuable insights from its close structural analogs, such as 3-methoxybutylcyanoacrylate (MBCA) and, more extensively, 2-methoxyethyl acrylate (PMEA). These methoxy-containing acrylates offer a unique combination of properties that may present advantages over traditional hydrophilic monomers like HEMA.
Comparative Biocompatibility Analysis: 3-MBA Derivatives vs. HEMA
The biocompatibility of a material is not a single property but a complex interplay of its interactions with biological systems at the cellular and tissue levels. Here, we compare the performance of 3-MBA derivatives (drawing from data on its analogs) and HEMA across key biocompatibility parameters.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are the first-line screening tool for assessing the potential of a material to cause cell death or inhibit cell growth.[4] These tests, typically performed according to the ISO 10993-5 standard, expose cultured cells to the material or its extracts and measure cell viability.[5][6]
While specific cytotoxicity data for 3-MBA is limited, studies on related methoxy-containing acrylates and cyanoacrylates provide valuable insights. For instance, 3-methoxybutylcyanoacrylate (MBCA) has been shown to elicit only a slight to moderate tissue reaction, comparable to the commercially available surgical adhesive isobutylcyanoacrylate, and was less reactive than ethylcyanoacrylate.[7] This suggests a favorable cytotoxicity profile for this 3-MBA derivative.
In contrast, HEMA has been reported to reduce the viability of human lung epithelial cells by inducing apoptosis and interrupting the cell cycle.[3] The cytotoxicity of HEMA is often attributed to the leaching of unreacted monomers from the polymer matrix.
Table 1: Comparative In Vitro Cytotoxicity Data
| Monomer/Polymer | Cell Line | Assay | Key Findings | Reference |
| 3-Methoxybutylcyanoacrylate (MBCA) | In vivo (rat gluteal muscle) | Histopathology | Slight to moderate tissue reaction, less reactive than ethylcyanoacrylate. | [7] |
| Poly(2-methoxyethyl acrylate) (PMEA) | L929 mouse fibroblasts | ISO 10993-5 | Cell viability of 80% for PMEA-containing resin, exceeding the 70% requirement for biocompatibility. | [8] |
| 2-hydroxyethyl methacrylate (HEMA) | Human lung epithelial cells (BEAS-2B) | Cell Viability Assay | Reduced cell viability, induced apoptosis and cell cycle interruption. | [3] |
| HEMA | Human peripheral blood lymphocytes | Comet Assay | Induced concentration-dependent DNA damage. | [5] |
| Acrylates (general) | Various | Cytotoxicity Assays | Acrylates are generally more toxic than their corresponding methacrylates. | [9] |
Genotoxicity
Genotoxicity assessment evaluates the potential of a material's leachable components to damage cellular DNA, which can lead to mutations and potentially cancer.[10] The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]
Conversely, HEMA has been shown to induce concentration-dependent DNA damage in human lymphocytes, with evidence suggesting that this is mediated by oxidative stress.[5]
In Vivo Biocompatibility and Tissue Response
In vivo studies are crucial for understanding the long-term interaction of a material with a living organism. These studies typically involve implanting the material into an animal model and evaluating the local tissue response over time.
A study on 3-methoxybutylcyanoacrylate (MBCA) demonstrated its bioresorption within approximately 16 weeks when implanted in rat gluteal muscles, a desirable characteristic for temporary medical devices.[7] The tissue reaction was judged to be slight to moderate.[7]
In vivo studies on poly(2-methoxyethyl acrylate) (PMEA) coated stents in a porcine model showed excellent biosafety, with no increase in liver enzymes or inflammatory markers and only mild fibrosis at the implantation site.[2] This suggests that the methoxyethyl acrylate polymer exhibits a very favorable in vivo biocompatibility profile.
HEMA-based hydrogels are also generally considered biocompatible in vivo, eliciting a minimal inflammatory response that resolves with the formation of a thin fibrous capsule.[13] However, the initial inflammatory response to HEMA-based materials can be more pronounced compared to some other biomaterials.[14]
Experimental Protocols for Biocompatibility Assessment
To ensure the scientific rigor and regulatory compliance of biocompatibility testing, standardized protocols must be followed. Below are detailed, step-by-step methodologies for two key in vitro assays.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Objective: To determine the potential of leachable substances from a test material to cause a cytotoxic effect on cultured cells.
Methodology:
-
Material Extraction:
-
Prepare the test material (e.g., a cured polymer disc of 3-MBA derivative or HEMA) and a negative control (e.g., high-density polyethylene) of known surface area or mass.
-
Aseptically place the test and control materials in separate vials containing a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) with serum. The extraction ratio should be standardized (e.g., 3 cm²/mL or 0.2 g/mL).
-
Incubate the vials at 37°C for 24 hours to allow for the extraction of potential leachables.
-
A positive control (e.g., organotin-stabilized PVC) should also be prepared.
-
-
Cell Culture and Exposure:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours of incubation.
-
After 24 hours, remove the culture medium and replace it with the material extracts (from step 1). Include wells with fresh culture medium as a blank control.
-
Incubate the cells with the extracts for a defined period, typically 24 hours.
-
-
MTT Assay and Data Analysis:
-
Remove the extracts from the wells and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the blank control. A reduction in cell viability to below 70% is generally considered a cytotoxic effect.[6]
-
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity testing of biomaterials.
Genotoxicity: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell.[10]
Objective: To assess the potential of leachable substances from a test material to cause DNA strand breaks in eukaryotic cells.
Methodology:
-
Material Extraction and Cell Treatment:
-
Prepare material extracts as described for the MTT assay (Section 3.1, step 1).
-
Culture a suitable cell line (e.g., human peripheral blood lymphocytes or A549 cells) and expose them to various concentrations of the material extracts for a defined period (e.g., 2-4 hours).
-
Include a negative control (cells treated with culture medium only) and a positive control (cells treated with a known genotoxic agent, such as hydrogen peroxide).
-
-
Cell Embedding and Lysis:
-
Harvest the treated cells and mix them with low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Immerse the slides in a cold lysing solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head").
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets and analyze them using specialized software.
-
Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (% DNA in the tail x tail length).
-
A statistically significant increase in DNA damage in cells treated with the material extract compared to the negative control indicates a genotoxic potential.
-
Experimental Workflow for Comet Genotoxicity Assay
Caption: Workflow for Comet genotoxicity assay of biomaterials.
Conclusion and Future Directions
The available evidence, largely drawn from structural analogs, suggests that this compound derivatives hold significant promise as biocompatible materials for biomedical applications. The methoxy group appears to confer favorable properties, including potentially lower cytotoxicity and better in vivo tissue response compared to the more established HEMA. Specifically, the bioresorbability of 3-methoxybutylcyanoacrylate and the excellent blood compatibility of poly(2-methoxyethyl acrylate) highlight the potential advantages of this class of materials.
However, it is crucial to acknowledge the current limitations in the direct biocompatibility data for 3-MBA itself. Further research is warranted to generate a comprehensive toxicological profile for this specific monomer and its polymers. Direct comparative studies of 3-MBA and HEMA using standardized cytotoxicity and genotoxicity assays are essential to definitively establish its safety and efficacy.
For researchers and developers, this guide provides a framework for evaluating 3-MBA derivatives. By employing the rigorous experimental protocols outlined herein, the scientific community can build a robust body of evidence to support the translation of these promising materials from the laboratory to clinical applications.
References
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Ansteinsson, V., et al. (2010). Genotoxicity and Cytotoxicity of 2-hydroxyethyl Methacrylate. PubMed. Available at: [Link]
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RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. RISE. Available at: [Link]
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Ataman Kimya. (n.d.). HEMA (2-HYDROXYETHYL METHACRYLATE). Ataman Kimya. Available at: [Link]
-
Collins, A. R., et al. (2014). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Frontiers in Genetics. Available at: [Link]
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Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs. Available at: [Link]
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Kwon, J. S., et al. (2022). Molecular weight tuning optimizes poly(2-methoxyethyl acrylate) dispersion to enhance the aging resistance and anti-fouling behavior of denture base resin. RSC Publishing. Available at: [Link]
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Leonard, F., et al. (1977). 3-Methoxybutylcyanoacrylate: evaluation of biocompatibility and bioresorption. PubMed. Available at: [Link]
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Schmalz, G., et al. (2017). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC. Available at: [Link]
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Møller, P. (2012). Comet assay: a versatile but complex tool in genotoxicity testing. PMC. Available at: [Link]
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Silcare. (2024). 2-Hydroxyethyl Methacrylate (HEMA) – properties and applications. Silcare Private Label. Available at: [Link]
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Morisbak, E., et al. (2015). Cell toxicity of 2-hydroxyethyl methacrylate (HEMA): the role of oxidative stress. European Journal of Oral Sciences. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Charles River Laboratories. Available at: [Link]
-
Ishizawa, T., et al. (2021). Biosafety of a novel covered self-expandable metal stent coated with poly(2-methoxyethyl acrylate) in vivo. PLOS ONE. Available at: [Link]
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Suh, M., et al. (2020). A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates. Toxicology. Available at: [Link]
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Tanaka, M. (2003). Blood compatibility of Poly(2-methoxyethyl acrylate) : Design of a novel bio-interface. Kobunshi Ronbunshu. Available at: [Link]
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Tanaka, M., et al. (2019). Effect of the Molecular Weight of Poly(2-methoxyethyl acrylate) on Interfacial Structure and Blood Compatibility. PubMed. Available at: [Link]
-
Tsai, M-Y., et al. (2020). Blood-Compatible Poly(2-methoxyethyl acrylate) Induces Blebbing-like Phenomenon and Promotes Viability of Tumor Cells in Serum-Free Medium. PubMed. Available at: [Link]
-
Tanaka, M. (2005). Blood Compatibility of Poly(2-methoxyethyl acrylate)-Design of Novel Biointerfaces. ResearchGate. Available at: [Link]
-
Tanaka, M., et al. (2021). Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures. PubMed. Available at: [Link]
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Costa, C. A., et al. (2006). In vivo evaluation of the biocompatibility of three current bonding agents. PubMed. Available at: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). 2-Methoxyethyl methacrylate and 2-ethoxyethyl methacrylate - Draft evaluation statement. AICIS. Available at: [Link]
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Yoshii, E. (1997). Cytotoxic Effects of Acrylates and Methacrylates: Relationships of Monomer Structures and Cytotoxicity. PubMed. Available at: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 2-Propenoic acid, 2-methoxyethyl ester (2-methoxyethyl acrylate) - Evaluation statement. AICIS. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Supporting Information for Low-Priority Substance 1-Butanol, 3-Methoxy-, 1-Acetate (CASRN 4435-53-4) (3-Methoxybutyl Acetate). EPA. Available at: [Link]
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Smetana, K. Jr., et al. (1995). In vivo biocompatibility of collagen-poly(hydroxyethyl methacrylate) hydrogels. PubMed. Available at: [Link]
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Methacrylate Producers Association, Inc. (n.d.). Genotoxicity. Methacrylate Producers Association, Inc.. Available at: [Link]
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Methacrylate Producers Association, Inc. (n.d.). Carcinogenicity. Methacrylate Producers Association, Inc.. Available at: [Link]
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Lee, H., et al. (2016). Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. PMC. Available at: [Link]
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Wąsowicz, M., et al. (2022). Mechanical Properties and Biocompatibility of 3D Printing Acrylic Material with Bioactive Components. MDPI. Available at: [Link]
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Wróblewska-Krepsztul, J., et al. (2022). Influence of Test Specimen Geometry and Water Soaking on the In Vitro Cytotoxicity of Orthocryl®, Orthocryl® LC, Loctite® EA 9483 and Polypropylene. PMC. Available at: [Link]
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Campbell, E. J., et al. (1994). Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer. PubMed. Available at: [Link]
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Murata, H., et al. (2013). Biocompatibility and adhesive strength properties of poly(methyl acrylate-co-acrylic acid) as a function of acrylic acid content. ResearchGate. Available at: [Link]
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Khan, I., et al. (2019). In vitro and in vivo evaluation of poly(2-methoxyethyl methacrylate-co-acrylic acid)-based microhydrogels for pH-responsive targeted delivery of model drug. Taylor & Francis Online. Available at: [Link]
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Cheng, Y-C. (2006). The physiochemical properties and biocompatibility of poly-3-hydroxyalkanoates. The University of Hong Kong. Available at: [Link]
-
Al-Ma'adeed, M. A. A., et al. (2023). Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds. MDPI. Available at: [Link]
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Rydz, J., et al. (2026). Tracking the Progress of Biocomposites Based on Poly(3-hydroxybutyrate) with Hypromellose Additives via Thermal Analysis, Mechanical Properties, and Biological Studies. MDPI. Available at: [Link]
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Gałgowska, M., et al. (2022). Evaluation of Toxicological Risks of Nail Coatings Containing Acrylate Monomer HEMA. Materials Science. Available at: [Link]
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Comparative Technical Guide: 3-Methoxybutyl Acrylate vs. 2-Ethylhexyl Acrylate Films
Executive Summary: The Strategic Choice
In the development of transdermal drug delivery systems (TDDS) and advanced medical adhesives, the choice of the "soft" monomer dictates the fundamental viscoelastic floor of the formulation. While 2-Ethylhexyl Acrylate (2-EHA) is the industry standard for hydrophobicity and aggressive tack, 3-Methoxybutyl Acrylate (3-MBA) emerges as a critical alternative when polarity, drug solubility, and cohesive balance are required.
This guide provides an in-depth mechanical and chemical comparison to assist in selecting the optimal monomer for your specific therapeutic matrix.
Chemical Architecture & Theoretical Implications[1]
The mechanical divergence between these two monomers stems directly from their side-chain topology.
Structural Comparison[2][3]
-
2-Ethylhexyl Acrylate (2-EHA): Features a bulky C8 branched alkyl chain. The steric hindrance of the ethyl branch at the C2 position disrupts chain packing, creating significant free volume. This results in an exceptionally low Glass Transition Temperature (
) but limits inter-chain cohesive forces. -
This compound (3-MBA): Features a C4 backbone with a methoxy ether linkage and a methyl branch. The ether oxygen introduces a permanent dipole, allowing for dipole-dipole interactions and hydrogen bond acceptance, which increases cohesive energy density compared to the purely dispersive forces in 2-EHA.
Visualization of Structure-Property Logic
Figure 1: Causal pathway linking monomer chemical structure to bulk film properties.
Mechanical & Physical Properties Comparison
The following data aggregates experimental values for homopolymer films synthesized via solution polymerization.
Thermal and Viscoelastic Data
| Property | Poly(2-Ethylhexyl Acrylate) | Poly(this compound) | Implications for Formulation |
| Glass Transition ( | -65°C to -70°C | -56°C (217 K) | 3-MBA forms a slightly "stiffer" soft block, improving shear resistance. |
| Molecular Weight ( | Typically 300k - 800k Da | Typically 250k - 600k Da | Dependent on chain transfer during synthesis; 3-MBA is prone to chain transfer at the ether alpha-carbon. |
| Polarity (LogP) | High (Hydrophobic) | Moderate (Amphiphilic) | 3-MBA solubilizes polar APIs (active pharmaceutical ingredients) better. |
| Surface Energy | ~30 mN/m | ~36-38 mN/m | 3-MBA wets skin and polar substrates more effectively. |
Note on
: Theof Poly(3-MBA) is approximately 14°C higher than Poly(2-EHA). While both are "soft" monomers, this difference is significant for shear holding power . A PSA based on 3-MBA will resist "cold flow" (oozing) better than a pure 2-EHA matrix.
Tensile and Adhesion Performance
In a standard PSA formulation (cured with 0.1% crosslinker):
-
Modulus (Stiffness):
-
2-EHA: Very low plateau modulus. Excellent "quick stick" (tack) but poor load-bearing.
-
3-MBA: Higher plateau modulus due to dipole interactions. Requires less tackifier to achieve cohesive strength.
-
-
Peel Strength (Stainless Steel):
-
2-EHA: High failure mode is often cohesive (leaves residue) unless heavily crosslinked.
-
3-MBA: Balanced failure mode (adhesive failure). The ether oxygen promotes hydrogen bonding with metal/skin oxides, potentially yielding higher specific adhesion despite the higher modulus.
-
-
Moisture Vapor Transmission Rate (MVTR):
-
2-EHA: Low.[1] Occlusive. Good for hydration but can cause skin maceration.
-
3-MBA: Moderate to High. The ether linkage facilitates moisture transport, reducing skin irritation in long-wear patches.
-
Experimental Protocol: Synthesis & Characterization
To validate these properties in your lab, follow this self-consistent protocol for creating comparable films.
Solution Polymerization Workflow
Objective: Synthesize homopolymers of 2-EHA and 3-MBA to measure intrinsic
Reagents:
-
Monomer: 2-EHA or 3-MBA (Purified via alumina column to remove inhibitor).
-
Solvent: Ethyl Acetate (Anhydrous).
-
Initiator: AIBN (Azobisisobutyronitrile), 0.2 wt% relative to monomer.
Step-by-Step Methodology:
-
Preparation: In a 250mL three-neck flask, mix monomer (30g) and Ethyl Acetate (45g).
-
Degassing: Purge with
for 30 minutes to remove oxygen (radical scavenger). -
Initiation: Heat oil bath to 65°C. Inject AIBN solution (dissolved in small aliquots of solvent).
-
Reaction: Stir at 65°C for 12 hours. Viscosity will increase significantly.
-
Film Casting: Cast solution onto a siliconized PET release liner using a doctor blade (50 µm wet thickness).
-
Drying: Dry at 80°C for 10 minutes, then 120°C for 5 minutes to remove residual solvent and monomer.
Characterization Logic
-
DMA (Dynamic Mechanical Analysis): Run temperature sweep (-100°C to +50°C) at 1Hz. Peak of
defines . -
Gel Content: Extract film in THF for 24 hours.
Expectation: 3-MBA may show slightly higher gel content or branching due to chain transfer to the ether group if temperatures exceed 70°C.
Application Suitability Matrix
Select your monomer based on the Active Pharmaceutical Ingredient (API) and wear-time requirements.
| Feature | 2-Ethylhexyl Acrylate (2-EHA) | This compound (3-MBA) |
| Drug Solubility | Lipophilic drugs (e.g., Fentanyl, Nicotine base) | Hydrophilic/Amphiphilic drugs (e.g., Lidocaine HCl, Scopolamine) |
| Skin Adhesion | High initial tack; aggressive. | Gentle removal; builds bond over time via H-bonding. |
| Breathability | Low (Occlusive). | High (Breathable). |
| Residue Risk | High (requires crosslinking). | Low (inherent cohesion). |
| Toxicity Profile | Standard sensitizer. | Low toxicity; ether esters are generally well-tolerated (check specific SDS). |
References
-
Glass Transition of Poly(this compound)
- Source: Predicted and experimental values for polyacrylates. The experimental is cited as 217 K (-56°C).
- Citation: CSIC Digital Library. "Approaching Polymer Dynamics...
-
Glass Transition of Poly(2-ethylhexyl acrylate)
- Source: Sigma-Aldrich Thermal Transitions of Homopolymers. Cited is -65°C to -70°C.
-
Adhesive Properties of Alkoxy Alkyl Acrylates
- Source: U.S. Patent 2014/0323604. Discusses the use of methoxy-functional acrylates for tuning cohesive strength in foams and adhesives.
-
Safety Data (3-Methoxybutyl Acetate/Acrylate)
- Source: PubChem Compound Summary.
Sources
Comparative Guide: Determination of Residual Solvents in 3-Methoxybutyl Acrylate Resins
Topic: Determination of Residual Solvent in 3-Methoxybutyl Acrylate Resins Content Type: Publish Comparison Guide
Executive Summary
This compound (3-MBA) resins are critical functional polymers used in high-performance coatings, adhesives, and drug delivery systems due to their unique balance of hydrophobicity and polarity. However, the polymerization process often utilizes Class 2 and Class 3 solvents (e.g., toluene, ethyl acetate, methyl ethyl ketone) and leaves unreacted monomer (3-MBA, b.p. ~172°C).
Precise determination of these residues is not merely a compliance exercise (ICH Q3C/USP <467>); it is a critical quality attribute (CQA). Residual solvents can plasticize the resin, altering its glass transition temperature (
This guide objectively compares the industry-standard Static Headspace GC-FID against Headspace GC-MS and Thermogravimetric Analysis (TGA) , providing a validated protocol for researchers requiring high-integrity data.
Part 1: Methodological Landscape & Comparative Analysis
While multiple techniques exist, they are not equivalent in specificity or sensitivity. The following table contrasts the primary analytical approaches for acrylate resins.
Table 1: Comparative Performance of Residual Solvent Methodologies
| Feature | Headspace GC-FID (Recommended) | Headspace GC-MS (Confirmatory) | Direct Injection GC | TGA (Thermogravimetric) |
| Primary Utility | Routine QC, Quantification | Unknown Identification, Trace Analysis | High-boiling solvents | Total Volatiles Screening |
| Specificity | High (Retention Time) | Very High (Mass Spectrum) | High | Low (Non-specific weight loss) |
| Matrix Tolerance | Excellent (Polymer stays in vial) | Excellent (Polymer stays in vial) | Poor (Resin contaminates liner) | Good |
| Sensitivity (LOD) | ~1–10 ppm | < 1 ppm | ~10–50 ppm | ~1000 ppm (0.1%) |
| Throughput | High (Automated) | Medium | High | Low |
| Key Limitation | Cannot identify unexpected peaks | Higher cost/complexity | Injector maintenance intensive | Cannot distinguish solvent vs. moisture |
Why Headspace GC is the Gold Standard
For 3-MBA resins, Direct Injection is discouraged. Acrylate polymers are non-volatile; injecting dissolved resin leads to rapid accumulation of pyrolyzed polymer in the injection liner and column head, causing peak tailing and carryover [1]. Headspace (HS) sampling partitions volatiles into the gas phase, leaving the polymer matrix behind, ensuring system longevity and data integrity.
Part 2: Deep Dive – Validated Experimental Protocols
A. The "Self-Validating" HS-GC-FID Protocol
This protocol is designed to be self-validating , meaning the system suitability tests (SST) embedded in the sequence confirm the data's reliability before results are reported.
1. Sample Preparation (The Critical Step)
-
Solvent Selection: Use N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO) .
-
Causality: 3-MBA resins are often cross-linked or high molecular weight. DMAc has a high boiling point (165°C) and excellent solvating power, ensuring the polymer matrix "opens up" to release trapped volatiles without creating high vapor pressure background in the headspace [2].
-
-
Procedure:
-
Weigh 0.100 g (± 1 mg) of resin into a 20 mL headspace vial.
-
Add 5.0 mL of DMAc.
-
Hermetically seal immediately with a PTFE/Silicone septum and crimp cap.
-
Vortex for 5 minutes to ensure partial dissolution/swelling.
-
2. Instrument Parameters (Agilent 7890/8890 equivalent)
| Parameter | Setting | Rationale |
| Column | DB-624 (30 m x 0.32 mm x 1.8 µm) | Industry standard for separating polar/non-polar volatiles (USP <467>). |
| Carrier Gas | Helium @ 2.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 40°C (5 min) | Low initial temp focuses volatiles; ramp clears high-boilers (like 3-MBA monomer). |
| Detector (FID) | 250°C, H2 (30 mL/min), Air (400 mL/min) | Standard FID stoichiometry for maximum sensitivity. |
3. Headspace Sampler Parameters
-
Oven Temp: 100°C
-
Note: Must be below the solvent (DMAc) boiling point but above the resin
to maximize diffusion.
-
-
Equilibration Time: 45 minutes.
-
Loop/Transfer Line Temp: 110°C / 120°C (Prevents condensation).
B. The Confirmatory HS-GC-MS Protocol
Use this when an unknown peak appears in the FID trace (e.g., a degradation byproduct like butanol from hydrolysis).
-
MS Source: Electron Impact (EI), 70 eV.
-
Scan Range: 29–300 amu.
-
Library: NIST/Wiley.
-
Application: If a peak elutes at a retention time not matching your standards, the MS spectrum provides a "fingerprint" for identification, distinguishing, for example, between residual monomer (3-MBA) and a process solvent like anisole.
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic and experimental flow for analyzing 3-MBA resins.
Figure 1: Decision tree and workflow for the determination of residual solvents in acrylate resins, prioritizing FID for quantification and MS for identification.
Part 4: Scientific Integrity & Troubleshooting
1. The "Self-Validating" System Suitability
To ensure trustworthiness, every sequence must include:
-
Resolution Check: The resolution (
) between the critical pair (e.g., Ethyl Acetate and Methanol) must be . -
Sensitivity Check: A standard at the Limit of Quantitation (LOQ) must have a Signal-to-Noise ratio (
) . -
Recovery Spike: Spike a resin sample with known solvent amounts. Recovery must be 80–120%. This proves the polymer matrix is not "trapping" the solvent preventing it from reaching the headspace [3].
2. Specific Challenges with 3-MBA
-
Monomer Interference: this compound has a high boiling point. If the HS oven is too hot (>120°C), the monomer vapor pressure increases significantly, potentially saturating the detector or carrying over. Keep HS temp
100°C. -
Hydrolysis: Acrylates can hydrolyze to acrylic acid and alcohol in the presence of moisture and heat. Ensure DMAc solvents are anhydrous to prevent generating false positive alcohol peaks during the HS incubation.
References
-
USP <467> Residual Solvents . United States Pharmacopeia. (2023). The compendial standard for headspace analysis parameters and solvent classification.[1] Link
-
Witschi, C. & Doelker, E. (1997). Residual solvents in pharmaceutical polymers: design of a specific method. European Journal of Pharmaceutics and Biopharmaceutics. Demonstrates the necessity of polymer dissolution for accurate recovery. Link
-
ICH Q3C (R8) . International Council for Harmonisation. (2021). Guideline for Residual Solvents. Establishes toxicological limits and analytical validation requirements. Link
-
Kolb, B. & Ettre, L.S. (2006). Static Headspace-Gas Chromatography: Theory and Practice. Wiley-VCH. The authoritative text on headspace theory, phase ratios, and matrix effects. Link
Sources
Safety Operating Guide
3-Methoxybutyl Acrylate: Proper Disposal & Handling Procedures
[1][2]
Executive Summary & Core Directive
3-Methoxybutyl acrylate (CAS: 2768-07-2) is a specialized acrylate monomer used in the synthesis of functional polymers. Unlike standard solvents, this chemical presents a dual-threat profile: it is flammable and prone to exothermic polymerization .
The Golden Rule of Acrylate Disposal:
Never dispose of pure acrylate monomers in static waste containers without verifying polymerization inhibition. Uninhibited monomers mixed with incompatible waste streams (oxidizers, peroxides) can generate sufficient heat to rupture drums and cause fires.
Chemical Profile & Physical Properties
Understanding the physical nature of this monomer is the first step in safe disposal. As a functionalized acrylate, it shares the instability of butyl acrylate but possesses unique solubility characteristics due to the methoxy ether linkage.
| Property | Data | Operational Implication |
| Chemical Name | This compound | -- |
| CAS Number | 2768-07-2 | Use for waste labeling/manifests. |
| Molecular Formula | C₈H₁₄O₃ | -- |
| Physical State | Liquid (Colorless) | Requires liquid waste containment. |
| Flash Point | ~60°C - 65°C (Est.)* | Treat as Flammable/Combustible Liquid . |
| Solubility | Immiscible/Low in Water | Do not flush down drains. Toxic to aquatic life.[1][2] |
| Stability | Unstable (Polymerizable) | Requires MEHQ inhibitor & dissolved oxygen. |
| Hazards | Skin Sensitizer, Irritant | Full PPE (Nitrile gloves + sleeves) required. |
*Note: While specific experimental flash points vary by supplier, it must be handled as a Class 3 Flammable Liquid or Combustible Liquid (NA1993) for disposal purposes to ensure maximum safety margins.
Critical Hazard Analysis: The "Why" Behind the Protocol
A. The Polymerization Risk (The "Trash Can Bomb")
Acrylates are stabilized with MEHQ (Hydroquinone monomethyl ether) , which functions only in the presence of dissolved oxygen.
-
The Danger: If you dispose of this monomer in a sealed waste container that is purged with nitrogen or mixed with oxidizers (like peroxides or nitric acid waste), the inhibitor is consumed or rendered ineffective.
-
The Result: A runaway exothermic polymerization reaction occurs inside the waste drum. The temperature can spike >150°C rapidly, vaporizing liquid and rupturing the container.
B. The Ether Linkage
The "3-Methoxy" group introduces an ether linkage. While less prone to peroxide formation than simple ethers (like diethyl ether), it adds flammability and organic solubility.
-
Protocol: Store waste away from light and heat to prevent degradation of the ether backbone and the acrylate double bond.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the chemical to a waste stream, verify its stability.
-
Check Appearance: If the liquid is cloudy, viscous, or contains solids, polymerization may have already initiated. Do not seal this in a standard drum. Contact EHS immediately.
-
Inhibitor Check: If the chemical is old (>1 year), add fresh MEHQ (10-50 ppm) to ensure stability during transport.
-
Oxygenate: Do not sparge waste containers with nitrogen. Leave significant headspace (10-20% volume) in the container to maintain dissolved oxygen levels for the inhibitor.
Phase 2: Waste Stream Segregation
Strictly segregate this compound from the following streams:
-
Oxidizers: Peroxides, Nitric Acid, Permanganates (Triggers explosion).
-
Initiators: AIBN, Benzoyl Peroxide waste.
-
Strong Bases: Amines, Caustics (Triggers hydrolysis/polymerization).
Phase 3: Container Selection & Labeling
-
Container: High-Density Polyethylene (HDPE) or Steel drums with phenolic lining.
-
Avoid: Unlined steel if the waste is wet/acidic (corrosion risk).
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Flammable Liquid"
-
Constituents: "this compound, [Solvent Name]"
-
Hazard Codes: D001 (Ignitable).
-
Waste Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for safe disposal of acrylate monomers, prioritizing segregation from oxidizers to prevent runaway reactions.
Emergency Contingencies
Spill Cleanup (Lab Scale < 1 Liter)
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Wear butyl rubber gloves (nitrile is acceptable for splash protection only), safety goggles, and a lab coat.
-
Absorb: Use vermiculite or dry sand .
-
Do NOT use: Sawdust or paper towels (combustible materials increase fire risk).
-
-
Disposal: Scoop into a container. Do not seal tightly immediately if the monomer is reacting with the absorbent; allow to off-gas in a fume hood for 1 hour before capping.
Runaway Reaction (Hot Drum)
If a waste container becomes hot to the touch or bulges:
-
Evacuate the area immediately.
-
Do not attempt to open the drum.
-
Cooling: If safe, apply water spray from a distance to cool the exterior.
-
Contact: Activate emergency response for potential chemical explosion.
References
Personal protective equipment for handling 3-Methoxybutyl acrylate
Part 1: Executive Safety Directive
3-Methoxybutyl acrylate (CAS: 2768-07-2) is a specialized functional monomer used in UV-curable coatings and polymer synthesis. Unlike common bulk acrylates (e.g., Methyl Methacrylate), specific industrial hygiene data for this molecule is scarce.
The Core Hazard: As a Senior Application Scientist, I must emphasize that the primary risk with this compound is silent sensitization . Acrylates are potent skin sensitizers. The "methoxy" ether tail increases the molecule's polarity, potentially altering its permeation characteristics compared to simple alkyl acrylates. Standard laboratory nitrile gloves often provide insufficient protection for prolonged contact.
Immediate Action Required: Treat this chemical as a Category 1 Skin Sensitizer and a Combustible Liquid . Do not rely on "standard" lab safety protocols; use the enhanced barrier protections detailed below.
Part 2: Hazard Assessment & Physical Properties
To select the correct PPE, we must first understand the enemy. The physical properties dictate the behavior of the chemical in your environment.
| Property | Value (Predicted/Experimental) | Operational Implication |
| CAS Number | 2768-07-2 | Use for specific inventory tracking. |
| Molecular Weight | 158.19 g/mol | Small molecule; facilitates rapid glove permeation. |
| Boiling Point | ~205°C (Predicted) | Low volatility at RT, but vapors accumulate in headspaces. |
| Flash Point | > 90°C (Estimated) | Combustible. Material will burn if heated. |
| Vapor Pressure | Low (< 1 mmHg @ 20°C est.) | Inhalation risk increases significantly with aerosols/heating. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1 | Zero-tolerance for skin contact. |
Expert Insight: Do not let the high boiling point lull you into a false sense of security regarding inhalation. Acrylates have low odor thresholds and can cause sensitization via chronic low-level vapor exposure.
Part 3: PPE Selection Matrix
This matrix is designed to provide redundant protection . We assume a "worst-case" scenario where primary engineering controls (fume hoods) might be temporarily breached (e.g., during a spill or maintenance).
Hand Protection (The Critical Failure Point)
Scientific Rationale: Acrylates dissolve into and permeate through nitrile rubber. The breakthrough time (BTT) for standard 4-mil nitrile gloves against pure acrylates can be < 5 minutes .
| Exposure Scenario | Recommended Material | Brand Examples | Protocol |
| High Risk (Spill cleanup, immersion) | Laminated Film (EVOH/PE) | Ansell Barrier®, Silver Shield® / 4H® | Mandatory. These gloves offer >480 min BTT. Dexterity is poor; wear outer nitrile gloves for grip. |
| Moderate Risk (Standard handling, pipetting) | Butyl Rubber | Showa® Butyl, Honeywell Butyl | Good balance of dexterity and protection. BTT typically >60 min for acrylates. |
| Incidental Splash (Closed systems only) | Double Nitrile (High Thickness) | Kimberly-Clark Purple Nitrile™ (Double) | Change immediately upon ANY splash. The outer glove is a sacrificial layer only. |
Respiratory Protection
-
Primary Control: All work must be performed in a certified Chemical Fume Hood.
-
Secondary Defense (Maintenance/Spill):
-
Respirator Type: Half-face or Full-face elastomeric respirator.
-
Cartridge: Organic Vapor (OV) (Black band).
-
Particulate Filter: Add P100 pre-filter if generating mists/aerosols.
-
Eye & Body Protection[1][2][3][4]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the wicking nature of acrylate liquids.
-
Body: Tyvek® Lab Coat or Apron (Polyethylene coated). Cotton lab coats absorb acrylates and hold them against the skin, accelerating sensitization.
Part 4: Operational Protocols & Workflows
Workflow 1: Safe Donning & Handling Procedure
This workflow ensures that the "Clean/Dirty" barrier is maintained, preventing cross-contamination of door handles and instruments.
Figure 1: Decision logic for glove selection and operational workflow based on risk volume.
Workflow 2: Emergency Spill Response (Small Scale < 500 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure the fume hood "Emergency Purge" is active if available.
-
PPE Upgrade: Don Silver Shield/4H gloves , chemical resistant booties, and a full-face respirator with OV cartridges.
-
Contain: Use polypropylene absorbent pads (universal gray pads). Do not use sawdust (combustible).
-
Neutralize: Acrylates can be polymerized to reduce volatility. Pour a mixture of detergent and water over the pads.
-
Disposal: Place all waste in a sealed container labeled "Hazardous Waste: Acrylate Monomer + Debris." Do not use standard trash.
Part 5: Disposal & Decontamination
-
Liquid Waste: Must be segregated into "Non-Halogenated Organic" waste streams. Ensure the waste container is compatible (HDPE or Glass).
-
Empty Containers: Triple rinse with acetone or ethanol. Collect the rinsate as hazardous waste. Deface the label before disposal.
-
Polymerization: Unstable acrylates can polymerize exothermically in waste drums. Ensure waste containers are not overfilled and are stored away from heat sources.
References
-
PubChem. (n.d.). This compound (Compound).[1][2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
ECHA. (n.d.). Registration Dossier - Acrylates (General Category Approach). European Chemicals Agency.[2] Retrieved March 1, 2026, from [Link]
- Ansell. (2022). Permeation & Degradation Database (7th Ed.). Ansell Healthcare. (Referenced for general acrylate permeation data on Nitrile vs.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure - Chemical Resistance Guide. United States Department of Labor. Retrieved March 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
